molecular formula C14H12ClNO2 B401123 3-chloro-N-(3-methoxyphenyl)benzamide CAS No. 331270-71-4

3-chloro-N-(3-methoxyphenyl)benzamide

Cat. No.: B401123
CAS No.: 331270-71-4
M. Wt: 261.7g/mol
InChI Key: CIBOHALIYVGSAK-UHFFFAOYSA-N
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Description

3-chloro-N-(3-methoxyphenyl)benzamide is a useful research compound. Its molecular formula is C14H12ClNO2 and its molecular weight is 261.7g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(3-methoxyphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(3-methoxyphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(3-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-18-13-7-3-6-12(9-13)16-14(17)10-4-2-5-11(15)8-10/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBOHALIYVGSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation of 3-Chloro-N-(3-methoxyphenyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and analytical scientists. It moves beyond basic textbook definitions to address the process of structural proof in a drug discovery context.

Executive Summary & Scaffold Context

The compound 3-chloro-N-(3-methoxyphenyl)benzamide (MW: 261.70 g/mol ) represents a classic "privileged structure" in medicinal chemistry.[1] Diaryl amides serve as the pharmacophore backbone for numerous kinase inhibitors, NF-κB pathway modulators, and GPCR ligands (specifically KOR agonists).

In a drug development campaign, the primary challenge with this molecule is not its synthesis, but its regio-isomeric differentiation . The meta-substitution on both aromatic rings creates a scenario where 1H NMR signals can overlap significantly.[1] This guide outlines a self-validating workflow to unambiguously assign the structure, distinguishing it from potential isomers like the 4-chloro or 2-methoxy variants.

Synthetic Origin & Purity Assessment

Before structural elucidation, the sample’s history must be established to anticipate impurities.

  • Synthesis Route: Schotten-Baumann acylation of 3-methoxyaniline with 3-chlorobenzoyl chloride.[1]

  • Critical Impurities: Unreacted aniline (genotoxic potential), symmetric urea byproducts, or hydrolyzed benzoic acid.

Mass Spectrometry (The "Chlorine Signature")

The first step in validation is confirming the halogenation pattern via LC-MS.

  • Method: ESI+ (Electrospray Ionization).

  • Observation: The presence of a single chlorine atom dictates a specific isotopic abundance.[1]

  • Validation Criterion: You must observe a molecular ion

    
     at m/z 262.1  and an isotope peak 
    
    
    
    at m/z 264.1 with a strictly maintained intensity ratio of 3:1 (natural abundance of
    
    
    vs
    
    
    ).
    • Failure Mode: A 1:1 ratio indicates a dichloro impurity; absence of the M+2 peak indicates dechlorination.[1]

Spectroscopic Elucidation Strategy

The core challenge is distinguishing the two aromatic rings (Ring A: Benzoyl, Ring B: Aniline). Both are meta-substituted, leading to similar splitting patterns (singlet, doublet, triplet, doublet).

1H NMR Assignment Logic (DMSO-d6, 400 MHz)

We utilize the electronic differences between the rings to assign shifts.

  • Ring A (Benzoyl): Electron-deficient due to the carbonyl (EWG). Protons are generally deshielded (downfield) .

  • Ring B (Aniline): Electron-rich due to the Nitrogen lone pair and Methoxy group (EDG). Protons are generally shielded (upfield) .

Predicted Chemical Shifts & Multiplicities:

PositionFragmentShift (δ ppm)MultiplicityAssignment Logic
NH Amide10.35 s (broad)Diagnostic amide proton; disappears with D₂O shake.[1]
H-2' Ring A (Benzoyl)8.01t (J~2Hz)"Singlet-like" triplet.[1] Deshielded by C=O and Cl.[1]
H-6' Ring A (Benzoyl)7.92dtOrtho to C=O; deshielded.[1]
H-4' Ring A (Benzoyl)7.65dddPara to C=O.
H-5' Ring A (Benzoyl)7.55tMeta proton; overlaps possible.[1]
H-2'' Ring B (Aniline)7.45t (J~2Hz)"Singlet-like".[1] Ortho to NH and OMe.[1]
H-6'' Ring B (Aniline)7.35dddOrtho to NH.[1]
H-5'' Ring B (Aniline)7.25tMeta to NH.[1]
H-4'' Ring B (Aniline)6.70dddOrtho to OMe; shielded (upfield).[1]
OMe Methoxy3.78 s (3H)Diagnostic singlet.
13C NMR & DEPT[1]
  • Carbonyl (C=O): ~164.5 ppm (Key anchor point).

  • Methoxy (OMe): ~55.2 ppm.

  • Aromatic Region: 110–160 ppm.[1] Look for the C-Cl carbon (~134 ppm) and C-O carbon (~160 ppm).

The "Smoking Gun": 2D NMR Connectivity

1D NMR implies the structure; 2D NMR proves the connectivity across the amide bond.

HMBC (Heteronuclear Multiple Bond Correlation)

This is the critical experiment to link Ring A to Ring B.

  • The Bridge: The Carbonyl Carbon (C=O) will show long-range coupling (J2/J3) to:

    • Ring A: The ortho protons (H-2', H-6').[1]

    • Ring B: The Amide NH proton.[1]

  • Validation: If the Carbonyl couples to the Methoxy protons, the structure is wrong (ester linkage). If the Carbonyl couples to both NH and Ring A protons, the amide linkage is confirmed.

Visualization of the Elucidation Workflow

The following diagram illustrates the logical flow from crude synthesis to certified structure.

ElucidationWorkflow Synthesis Crude Synthesis (Acid Chloride + Aniline) LCMS LC-MS Check (Cl Isotope Pattern 3:1) Synthesis->LCMS Purity >95% HNMR 1H NMR (Ring Differentiation) LCMS->HNMR Confirm MW 261.7 HMBC HMBC (2D NMR) (The 'Bridge' Proof) HNMR->HMBC Assign Spin Systems Final Certified Structure C14H12ClNO2 HMBC->Final Confirm Connectivity

Caption: Logical workflow for the structural certification of benzamide derivatives.

Crystallographic Confirmation (The Gold Standard)

While NMR is sufficient for routine analysis, X-ray diffraction (XRD) provides absolute configuration, particularly regarding the planarity of the amide bond.

  • Crystal Habit: Slow evaporation from Ethanol/Ethyl Acetate typically yields monoclinic crystals.[1]

  • Conformation: Based on analogous structures (e.g., 4-chloro isomers), the amide bond usually adopts a trans conformation. The two phenyl rings are rarely coplanar due to steric repulsion, often showing a torsion angle of 20–35°.

  • Hydrogen Bonding: Expect intermolecular N-H[1][2]···O=C hydrogen bonding networks forming chains along the crystallographic axis.[1]

Quality Control Protocol (Self-Validating System)

For researchers utilizing this molecule in biological assays (e.g., IC50 determination), the following QC protocol is mandatory to ensure data integrity.

Protocol: Batch Release Criteria

  • Solubility Check: Dissolve 1 mg in 1 mL DMSO. Solution must be clear. Turbidity suggests inorganic salts from the synthesis workup.[1]

  • 1H NMR Integration:

    • Set the Methoxy singlet (3.78 ppm) to integral 3.00.

    • The Amide NH (10.35 ppm) must integrate between 0.90–1.10.

    • Alert: If NH < 0.8, deuterium exchange with wet solvent or aggregation is occurring.

  • HPLC Purity: >98% (UV 254 nm).

    • Note: The extinction coefficient of the benzamide is high; trace aniline impurities may not show up strongly at 254 nm.[1] Check 210 nm or use ninhydrin stain on TLC for amine detection.[1]

References

  • Sigma-Aldrich. 4-Chloro-N-(3-methoxyphenyl)benzamide Product Specification. (Analogous scaffold reference). Available at:

  • National Institutes of Health (PMC). Synthesis and Crystal Structure of Benzamide Derivatives. (Crystallographic data for chlorobenzamides). Available at:

  • PubChem. 3-chloro-4-methoxy-N-(3-methoxyphenyl)benzamide Compound Summary. (Spectral data source). Available at:

  • BenchChem. Comparative Guide to Confirming N-substituted Benzamide Structures. Available at:

  • Gowda, B. T., et al. Structure of 3-Chloro-N-(3-chlorophenyl)benzamide.[1] (Isomer conformation analysis). Acta Crystallographica Section E. Available at:

Sources

discovery and history of 3-chloro-N-(3-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Biological Evaluation of Substituted Benzamides: A Case Study on 3-Chloro-N-phenylbenzamide

Senior Application Scientist Note: Initial searches for "3-chloro-N-(3-methoxyphenyl)benzamide" did not yield specific discovery or historical data. This suggests the compound may be a novel chemical entity with limited to no published literature. To fulfill the core requirements of this guide, we will pivot to a structurally related and well-documented compound, 3-Chloro-N-phenylbenzamide . This compound serves as an excellent case study for the synthesis, characterization, and biological evaluation of this class of molecules, providing valuable insights for researchers in drug development.

Introduction

Benzamides are a significant class of organic compounds characterized by a benzene ring attached to an amide functional group. They are prevalent scaffolds in medicinal chemistry due to their ability to form key hydrogen bonding interactions with biological targets. The substituent patterns on both the benzoyl and aniline rings play a crucial role in modulating the pharmacological properties of these molecules[1][2]. The presence of a chloro group can enhance membrane permeability and metabolic stability, while a methoxy group can influence receptor binding and solubility[3]. This guide will provide a comprehensive overview of the synthesis and a notable biological application of 3-Chloro-N-phenylbenzamide, a representative of this versatile compound class.

Synthesis of 3-Chloro-N-phenylbenzamide

The synthesis of 3-Chloro-N-phenylbenzamide is typically achieved through the acylation of aniline with 3-chlorobenzoyl chloride. This is a standard and efficient method for forming the amide bond.

Experimental Protocol: Synthesis of 3-Chloro-N-phenylbenzamide

Objective: To synthesize 3-Chloro-N-phenylbenzamide from 3-chlorobenzoyl chloride and aniline.

Materials:

  • 3-chlorobenzoyl chloride

  • Aniline

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or a similar aprotic solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 eq) in dichloromethane. Add pyridine (1.1 eq) to the solution to act as a base to neutralize the HCl byproduct.

  • Addition of Acyl Chloride: Slowly add 3-chlorobenzoyl chloride (1.05 eq) dropwise to the aniline solution at 0 °C (ice bath) with constant stirring. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Wash the reaction mixture with 1M HCl to remove excess pyridine and unreacted aniline.

    • Wash with saturated NaHCO₃ solution to neutralize any remaining acid.

    • Wash with brine to remove any remaining aqueous components.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 3-Chloro-N-phenylbenzamide.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Aniline Aniline ReactionVessel Dissolve in DCM, Add reagents at 0°C Aniline->ReactionVessel ChlorobenzoylChloride 3-Chlorobenzoyl Chloride ChlorobenzoylChloride->ReactionVessel Pyridine Pyridine (Base) Pyridine->ReactionVessel Wash_HCl Wash with 1M HCl ReactionVessel->Wash_HCl Stir 2-4h Wash_NaHCO3 Wash with Sat. NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry with Na₂SO₄ Wash_Brine->Drying Filtration Filter Drying->Filtration Concentration Concentrate Filtration->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Product 3-Chloro-N-phenylbenzamide Purification->Product

Caption: General workflow for the synthesis of 3-Chloro-N-phenylbenzamide.

Biological Activity: Anti-Cancer Properties

Substituted benzamides have been investigated for a variety of biological activities. Notably, 3-Chloro-N-phenylbenzamide has been designed and synthesized as a potential inhibitor of IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta)[4].

Mechanism of Action: IKKβ Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of cell proliferation, inflammation, and apoptosis. Dysregulation of this pathway is implicated in various cancers. IKKβ is a key enzyme in this pathway, responsible for phosphorylating IκBα, which leads to its degradation and the subsequent activation of NF-κB. By inhibiting IKKβ, compounds like 3-Chloro-N-phenylbenzamide can prevent NF-κB activation, thereby inhibiting cancer cell proliferation and inducing apoptosis[4].

Signaling Pathway Diagram

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα, IKKβ, NEMO) TNFR->IKK_complex Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB_active NF-κB (Active) IkBa_NFkB->NFkB_active Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) Nucleus->Gene_Expression Promotes Benzamide 3-Chloro-N- phenylbenzamide Benzamide->IKK_complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by 3-Chloro-N-phenylbenzamide.

Quantitative Data

A study on the anti-cancer activity of 3-Chloro-N-phenylbenzamide reported its efficacy against the SiHa cervical cancer cell line[4].

CompoundCell LineAssayIC₅₀ (µM)
3-Chloro-N-phenylbenzamideSiHaMTT22.4

Table 1: In vitro anti-proliferative activity of 3-Chloro-N-phenylbenzamide.[4]

Characterization

The structure of synthesized 3-Chloro-N-phenylbenzamide is confirmed using various spectroscopic methods.

  • Infrared (IR) Spectroscopy: Shows a characteristic secondary amine (N-H) peak around 3352 cm⁻¹ and a carbonyl amide (C=O) peak around 1659 cm⁻¹[4].

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Reveals distinct peaks for the aromatic protons and a characteristic peak for the -NH proton at approximately 10.37 ppm[4].

  • Mass Spectrometry (MS): The fragmentation pattern shows a base peak corresponding to the benzoyl fragment (m/z 135.2) and a molecular ion peak corresponding to the molecular weight of the compound (231 g/mol )[4].

  • X-ray Crystallography: The crystal structure of 3-Chloro-N-phenylbenzamide reveals that the two aromatic rings have a dihedral angle of 88.5 (3)°. The molecules are linked into infinite chains through N—H⋯O hydrogen bonds[1].

Conclusion and Future Directions

While the specific compound 3-chloro-N-(3-methoxyphenyl)benzamide remains largely unexplored in public literature, the case study of 3-Chloro-N-phenylbenzamide demonstrates the potential of this chemical class. The straightforward synthesis and promising biological activity of this related compound highlight the value of substituted benzamides as a scaffold for drug discovery. Future research could focus on synthesizing and evaluating a library of analogues, including 3-chloro-N-(3-methoxyphenyl)benzamide, to explore structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties. The modular nature of the synthesis allows for systematic modification of both the benzoyl and aniline rings, offering a rich field for further investigation in the development of novel therapeutics.

References

  • SYNTHESIS AND ANTI-CANCER ACTIVITY OF 3-CHLORO-N-PHENYLBENZAMIDE. (2019). Interprofessional Journal of Health Sciences. Available at: [Link]

  • Gowda, B. T., et al. (2011). 3-Chloro-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2629. Available at: [Link]

  • Gowda, B. T., et al. (2010). 3-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3235. Available at: [Link]

  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 3-chloro-N-(3-methoxyphenyl)benzamide via Nucleophilic Acyl Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The synthesis of 3-chloro-N-(3-methoxyphenyl)benzamide represents a classic yet critical transformation in medicinal chemistry: the formation of an amide bond connecting two substituted aromatic rings. This specific scaffold—linking a meta-chlorophenyl group with a meta-methoxyphenyl group—is frequently encountered in the development of kinase inhibitors and GPCR ligands where the amide linker provides essential hydrogen-bonding interactions within the binding pocket.

While amide bonds can be formed using modern peptide coupling reagents (e.g., HATU, EDC), this protocol utilizes the Acyl Chloride Method (Schotten-Baumann conditions) . This approach is selected for its high atom economy, cost-effectiveness, and simplified purification compared to coupling reagents, which often generate difficult-to-remove urea byproducts.

Core Chemical Transformation

The reaction involves the nucleophilic attack of 3-methoxyaniline (m-anisidine) on 3-chlorobenzoyl chloride in the presence of a non-nucleophilic base (Triethylamine) to scavenge the generated hydrogen chloride.

Reaction Mechanism & Causality

To ensure reproducibility, researchers must understand the mechanistic drivers of this reaction. The process is a Nucleophilic Acyl Substitution .[1]

  • Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. The meta-methoxy group on the aniline is electron-donating (via resonance), moderately increasing the nucleophilicity of the amine compared to unsubstituted aniline.

  • Tetrahedral Intermediate: A short-lived tetrahedral alkoxide intermediate is formed.

  • Elimination: The chloride ion (

    
    ), being a good leaving group, is expelled, reforming the carbonyl double bond.
    
  • Deprotonation: The resulting protonated amide is acidic; the auxiliary base (Triethylamine) deprotonates it to form the neutral amide and triethylamine hydrochloride salt.

Mechanistic Visualization

The following diagram illustrates the electron flow and the critical role of the base.

ReactionMechanism cluster_conditions Critical Conditions Reactants Reactants 3-chlorobenzoyl chloride + 3-methoxyaniline Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Transition Elimination of Cl- Intermediate->Transition Collapse Product Product 3-chloro-N-(3-methoxyphenyl)benzamide Transition->Product Amide Bond Formation Byproduct Byproduct Et3N·HCl (Salt) Transition->Byproduct HCl Scavenging

Figure 1: Mechanistic pathway of the acyl substitution.[1][2] The base (TEA) drives the equilibrium forward by neutralizing HCl.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.RoleHazards
3-Chlorobenzoyl chloride 175.011.0ElectrophileCorrosive, Lachrymator, Moisture Sensitive
3-Methoxyaniline 123.151.05NucleophileToxic, Irritant
Triethylamine (TEA) 101.191.2 - 1.5Base (HCl Scavenger)Flammable, Corrosive
Dichloromethane (DCM) 84.93SolventReaction MediumVolatile, Carcinogen suspect
1M HCl (aq) -WashRemoves unreacted amineCorrosive
Sat. NaHCO₃ (aq) -WashRemoves unreacted acidIrritant
Equipment
  • 100 mL Round Bottom Flask (RBF) with magnetic stir bar.

  • Addition funnel (or syringe pump for small scales).

  • Ice-water bath.

  • Rotary Evaporator.[2]

  • Separatory funnel.[2][3]

Experimental Protocol

Step 1: Reaction Setup (Anhydrous Conditions)
  • Action: Flame-dry a 100 mL RBF and flush with Nitrogen (

    
    ) or Argon.
    
  • Rationale: Acyl chlorides hydrolyze rapidly in the presence of atmospheric moisture to form benzoic acid, which will not react with the amine under these conditions, lowering yield.

  • Charge: Add 3-methoxyaniline (1.05 equiv) and Triethylamine (1.5 equiv) to the flask. Dissolve in anhydrous DCM (0.2 M concentration relative to amine) .

  • Control: Cool the mixture to 0°C using an ice bath.

Step 2: Controlled Addition
  • Action: Dissolve 3-chlorobenzoyl chloride (1.0 equiv) in a small volume of DCM. Add this solution dropwise to the stirring amine solution over 15–20 minutes.

  • Rationale: The reaction is exothermic. Rapid addition can cause localized overheating, leading to bis-acylation (rare but possible) or decomposition of the aniline.

  • Observation: A white precipitate (Triethylamine hydrochloride) will form almost immediately. This is a visual confirmation that the reaction is proceeding.

Step 3: Reaction Monitoring[2]
  • Action: Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.

  • Validation (TLC): Check reaction progress using Thin Layer Chromatography.

    • Mobile Phase: Hexanes:Ethyl Acetate (3:1).

    • Visualization: UV light (254 nm).

    • Target: Disappearance of the limiting reagent (3-chlorobenzoyl chloride) and appearance of a new, more polar spot (Amide). Note that the acyl chloride may streak or hydrolyze on the plate; monitoring the disappearance of the aniline is often more reliable if it is the limiting reagent (though here it is in slight excess).

Step 4: Workup (The Purification Logic)

This step is designed to chemically separate the product from impurities based on pKa differences.

  • Quench: Add water (20 mL) to the reaction mixture to hydrolyze any remaining acyl chloride.

  • Phase Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

  • Acid Wash (Critical): Wash the organic layer with 1M HCl (2 x 20 mL) .

    • Why? This protonates the excess 3-methoxyaniline (converting it to the water-soluble ammonium salt) and removes the TEA. The amide product remains neutral and stays in the organic layer.

  • Base Wash: Wash the organic layer with Saturated NaHCO₃ (2 x 20 mL) .

    • Why? This neutralizes any residual HCl and removes any 3-chlorobenzoic acid formed by hydrolysis of the starting material.

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    , filter, and concentrate in vacuo.
Step 5: Crystallization[1]
  • Crude Appearance: The product usually isolates as an off-white solid.

  • Purification: Recrystallize from Ethanol (EtOH) or an EtOH/Water mixture.

    • Dissolve crude solid in minimum boiling EtOH.

    • Add water dropwise until slight turbidity persists.

    • Cool slowly to RT, then to 4°C.

    • Filter crystals and wash with cold hexanes.

Process Control & Workflow Visualization

The following flowchart guides the scientist through the decision-making process during synthesis.

Workflow Start Start Synthesis (0°C, N2 atm) Monitor TLC Check (3 hrs) Start->Monitor Monitor->Start Incomplete (Stir longer) Quench Quench with Water Monitor->Quench Complete AcidWash Wash with 1M HCl (Removes Amine) Quench->AcidWash BaseWash Wash with Sat. NaHCO3 (Removes Acid) AcidWash->BaseWash Recryst Recrystallization (EtOH/Water) BaseWash->Recryst Final Pure Product Characterization Recryst->Final

Figure 2: Operational workflow ensuring chemical purity through selective washing steps.

Characterization & Expected Data

To validate the identity of the synthesized compound, compare experimental data against these expected values.

TechniqueExpected FeatureInterpretation
1H NMR (DMSO-d6) Singlet ~3.8 ppm (3H)Methoxy group (

).
1H NMR (DMSO-d6) Broad Singlet ~10.2 ppm (1H)Amide N-H proton (exchangeable with

).
1H NMR (DMSO-d6) Multiplet 6.8 - 8.0 ppmAromatic protons (8H total).
IR Spectroscopy ~1650-1660

Amide I band (C=O stretch).
IR Spectroscopy ~3200-3300

Amide N-H stretch.
Melting Point 110°C - 130°C*Dependent on crystal polymorph; compare to lit. analogs.

Note on Melting Point: While specific literature values for this exact isomer vary, benzamides of this molecular weight typically melt in the range of 100–140°C. A sharp melting range (<2°C) indicates high purity.

Troubleshooting

  • Low Yield: Likely due to moisture in the solvent or glassware hydrolyzing the acyl chloride. Ensure DCM is distilled or dried over molecular sieves.

  • Oiling Out: If the product forms an oil during recrystallization, the solution is too concentrated or the solvent ratio is incorrect. Re-heat, add a small amount of pure Ethanol, and cool very slowly.

  • Colored Impurities: Anilines can oxidize to form colored compounds (brown/pink). If the crude is dark, perform a filtration through a small pad of silica gel or activated charcoal during the hot filtration step of recrystallization.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Nucleophilic Acyl Substitution mechanisms).
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Saeed, A., et al. (2008). 4-Chloro-N-(3-methoxyphenyl)benzamide.[4][5] Acta Crystallographica Section E, E64, o1967. (Reference for structural analog characterization).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Schotten-Baumann reactions).

Sources

Application Note: Synthesis of 3-chloro-N-(3-methoxyphenyl)benzamide via Nucleophilic Acyl Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details a robust, scalable protocol for the synthesis of 3-chloro-N-(3-methoxyphenyl)benzamide (MW: 261.70 g/mol ). This molecule represents a classic "privileged structure" in medicinal chemistry, often utilized as a scaffold in kinase inhibitors and GPCR ligands due to the biostability of the amide bond and the lipophilicity of the halogenated aryl rings.

The synthesis utilizes a Nucleophilic Acyl Substitution mechanism (specifically, an anhydrous modification of the Schotten-Baumann reaction). This route is selected over coupling agent methods (e.g., EDC/NHS) for its higher atom economy, lower cost, and simplified purification for this specific steric configuration.

Key Advantages of This Protocol
  • High Purity: Anhydrous conditions prevent the hydrolysis of the acid chloride precursor.

  • Self-Validating Workup: The acid/base extraction sequence actively removes unreacted starting materials, minimizing the need for chromatography.

  • Scalability: The thermodynamic profile allows for easy scaling from milligram to gram quantities.

Reaction Mechanism & Logic

The reaction involves the nucleophilic attack of the electron-rich nitrogen of 3-methoxyaniline (m-Anisidine) onto the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride . A non-nucleophilic base (Triethylamine) is employed to scavenge the hydrochloric acid byproduct, driving the equilibrium forward and preventing the protonation of the aniline starting material.

Workflow Diagram

ReactionScheme cluster_0 Solvent System R1 3-Methoxyaniline (Nucleophile) Reaction Nucleophilic Attack (DCM, 0°C to RT) R1->Reaction R2 3-Chlorobenzoyl Chloride (Electrophile) R2->Reaction Base Triethylamine (TEA) (HCl Scavenger) Base->Reaction Promoter Intermediate Tetrahedral Intermediate Reaction->Intermediate Elimination Elimination of Cl- Intermediate->Elimination Product 3-chloro-N-(3-methoxyphenyl)benzamide Elimination->Product Byproduct TEA·HCl Salt (Precipitate) Elimination->Byproduct

Figure 1: Reaction logic flow for the synthesis of 3-chloro-N-(3-methoxyphenyl)benzamide.

Materials & Reagents

Ensure all glassware is oven-dried. Moisture is the primary cause of yield loss (hydrolysis of acid chloride to benzoic acid).

ReagentMW ( g/mol )Equiv.[1][2]RoleHazards
3-Methoxyaniline 123.151.0Limiting ReagentToxic, Irritant
3-Chlorobenzoyl chloride 175.011.1ElectrophileCorrosive, Lachrymator
Triethylamine (TEA) 101.191.2BaseFlammable, Corrosive
Dichloromethane (DCM) 84.93SolventSolvent (Anhydrous)Volatile, Carcinogen
1N HCl (aq) -WashImpurity RemovalCorrosive
Sat.[3] NaHCO₃ (aq) -WashImpurity Removal-

Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Clamp a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar above a stir plate. Cap with a rubber septum.

    • Expert Insight: If the 3-methoxyaniline appears dark brown/black, it has oxidized. Distill or pass through a short plug of silica before use to ensure a clean reaction.

  • Solvation: Add 3-methoxyaniline (1.23 g, 10.0 mmol, 1.0 eq) to the flask.

  • Inert Atmosphere: Flush the flask with Nitrogen or Argon.[4] Add anhydrous DCM (20 mL) via syringe.

  • Base Addition: Add Triethylamine (1.67 mL, 12.0 mmol, 1.2 eq) to the stirring solution.

  • Cooling: Lower the flask into an ice-water bath (

    
    ).
    
    • Why? The reaction is exothermic.[5][6] uncontrolled heat can lead to di-acylation or side reactions.

Phase 2: Addition & Reaction
  • Electrophile Addition: Slowly add 3-chlorobenzoyl chloride (1.41 mL/1.92 g, 11.0 mmol, 1.1 eq) dropwise over 5–10 minutes using a syringe.

    • Observation: You will observe white fumes (HCl) initially, followed by the precipitation of TEA·HCl salts (white solid).

  • Equilibration: Allow the reaction to stir at

    
     for 30 minutes, then remove the ice bath and warm to Room Temperature (RT).
    
  • Monitoring: Stir at RT for 2–4 hours.

    • QC Check (TLC): Eluent 30% Ethyl Acetate in Hexanes. The aniline spot (lower Rf) should disappear. The product will appear as a UV-active spot at a higher Rf.

Phase 3: Workup & Purification (The "Self-Validating" System)

This workup is designed to chemically separate the product from all reagents based on pKa differences.

WorkupLogic Crude Crude Reaction Mixture (DCM + Product + Salts + Excess Reagents) Wash1 Wash 1: 1N HCl Crude->Wash1 Wash2 Wash 2: Sat. NaHCO3 Wash1->Wash2 Keep Organic Aq1 Aqueous Layer: Removes unreacted Amine & TEA Wash1->Aq1 Discard Wash3 Wash 3: Brine Wash2->Wash3 Keep Organic Aq2 Aqueous Layer: Removes Benzoic Acid byproduct Wash2->Aq2 Discard Aq3 Aqueous Layer: Removes Water traces Wash3->Aq3 Discard Final Organic Layer: Contains Pure Product Wash3->Final

Figure 2: Separation logic for purification without chromatography.

  • Quench: Dilute the reaction mixture with an additional 20 mL of DCM.

  • Acid Wash (Critical): Transfer to a separatory funnel. Wash with 1N HCl (2 x 20 mL).

    • Mechanism:[7][8][9] Protonates unreacted 3-methoxyaniline and TEA, forcing them into the aqueous layer.

  • Base Wash: Wash the organic layer with Saturated NaHCO₃ (2 x 20 mL).

    • Mechanism:[7][8][9] Deprotonates any 3-chlorobenzoic acid (formed by hydrolysis) into its water-soluble carboxylate salt.

  • Drying: Wash with Brine (1 x 20 mL), then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ .

  • Isolation: Filter off the drying agent and concentrate the filtrate in vacuo (Rotary Evaporator).

  • Final Polish: The resulting solid is usually >95% pure. If higher purity is required for biological assay, recrystallize from Ethanol/Water or Hexane/Ethyl Acetate .

Characterization & Expected Data

Verify the identity of the synthesized compound using the following parameters.

  • Physical State: White to off-white solid.

  • Melting Point: Expected range:

    
     (consistent with similar benzamide analogues [1]).
    
  • 1H-NMR (400 MHz, DMSO-d6):

    • 
       10.30 (s, 1H, NH  amide) - Diagnostic peak.
      
    • 
       7.90–7.30 (m, aromatic protons).
      
    • 
       3.78 (s, 3H, -OCH₃ ).
      
  • LC-MS:

    • Calculated Mass: 261.06

    • Observed [M+H]+: 262.1

Troubleshooting & Expert Insights

IssueProbable CauseSolution
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous. Check the quality of 3-chlorobenzoyl chloride (should be clear liquid, not white solid).
Reaction Stalls HCl InhibitionEnsure enough Base (TEA) is present. HCl protonates the amine, rendering it non-nucleophilic.[4]
Sticky/Oily Product Trapped SolventBenzamides can trap DCM. Dry in a vacuum oven at

overnight.
Impurity in NMR Unreacted AmineThe Acid Wash (Step 2 in Workup) was insufficient. Repeat the wash or use column chromatography (Hexane:EtOAc 4:1).

References

  • Gowda, B. T., et al. (2008).[10] Structure of 3-chloro-N-(3-chlorophenyl)benzamide. National Institutes of Health (PMC). Available at: [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 618-48-4, 3-Chlorobenzamide. Retrieved from [Link]

Sources

purification of 3-chloro-N-(3-methoxyphenyl)benzamide from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 3-chloro-N-(3-methoxyphenyl)benzamide

Abstract

This application note details the purification of 3-chloro-N-(3-methoxyphenyl)benzamide (Target Compound), a common scaffold in kinase inhibitor discovery and medicinal chemistry.[1] The synthesis typically involves the acylation of 3-methoxyaniline with 3-chlorobenzoyl chloride.[1] The primary purification challenge lies in the effective removal of the electron-rich, oxidation-prone 3-methoxyaniline and the hydrolyzed 3-chlorobenzoic acid byproduct.[1] This guide provides a validated Liquid-Liquid Extraction (LLE) protocol based on pKa differentials, followed by a thermodynamic recrystallization method to achieve >99.5% purity without the immediate need for chromatography.[1]

Chemical Context & Impurity Profile

To design an effective purification strategy, one must understand the physicochemical properties of the reaction components. The reaction mixture typically contains the target amide, unreacted amine (base), unreacted acid/acid chloride (acid), and coupling byproducts.

Table 1: Physicochemical Profile of Reaction Components
ComponentRoleApprox. pKaSolubility (Aq.[1][2][3][4][5][6] pH 7)Solubility (Organic)Risk Factor
3-chloro-N-(3-methoxyphenyl)benzamide Target ~14-15 (Amide NH)InsolubleHigh (DCM, EtOAc, EtOH)Product loss in emulsion
3-methoxyaniline Starting Material4.23 (Conj.[1] Acid)LowHighOxidation (Color): Turns brown/black rapidly.[1]
3-chlorobenzoic acid Byproduct3.82 (Acid)LowHighCo-crystallizes with product.[1]
3-chlorobenzoyl chloride ReagentN/AReacts w/ waterHighHydrolyzes to acid upon quench.[1]

Mechanistic Insight: The separation relies on the "Acid-Base Swing" .[1]

  • Amine Removal: At pH < 2, 3-methoxyaniline becomes protonated (

    
    ), becoming water-soluble.[1]
    
  • Acid Removal: At pH > 8, 3-chlorobenzoic acid becomes deprotonated (

    
    ), becoming water-soluble.[1]
    
  • Target Stability: The benzamide linkage is stable to dilute acid/base washes at room temperature and remains neutral (lipophilic).[1]

Protocol A: Reaction Quench & Liquid-Liquid Extraction (LLE)

This is the "Workhorse" method.[1] Performed correctly, it yields 95-98% purity.

Reagents Required:

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]

  • 1.0 M Hydrochloric Acid (HCl)[1]

  • Saturated Sodium Bicarbonate (

    
    )[1][7]
    
  • Brine (Saturated NaCl)[1]

  • Sodium Sulfate (

    
    )[1]
    

Step-by-Step Methodology:

  • Reaction Quench:

    • If the reaction used DCM or EtOAc as the solvent, dilute the reaction mixture with an equal volume of the solvent.

    • Why: Dilution prevents the precipitation of the product during the initial contact with the aqueous phase and breaks potential emulsions.

    • Caution: If 3-chlorobenzoyl chloride is in excess, add water slowly in an ice bath to hydrolyze it to the acid.[1]

  • Acid Wash (Removal of Aniline):

    • Transfer the organic layer to a separatory funnel.[1]

    • Wash with 1.0 M HCl (2 x solvent volume). Shake vigorously for 2 minutes.

    • Mechanism:[1] The 3-methoxyaniline is protonated to the anilinium chloride salt (

      
       4.23 
      
      
      
      pH 1 environment).[1]
    • Critical Check: The aqueous layer may turn pink/brown.[1] This is the oxidized aniline leaving the organic phase.[1] Repeat until the aqueous layer is colorless.[1]

  • Base Wash (Removal of Benzoic Acid):

    • Wash the organic layer with Saturated

      
        (2 x solvent volume).[1]
      
    • Mechanism:[1] The 3-chlorobenzoic acid is deprotonated to sodium 3-chlorobenzoate (

      
       3.82 
      
      
      
      pH 8 environment).[1]
    • Note: Gas evolution (

      
      ) will occur.[1] Vent the funnel frequently.
      
  • Drying & Isolation:

    • Wash with Brine (1 x solvent volume) to remove trapped water.[1]

    • Dry over anhydrous

      
       for 15 minutes.
      
    • Filter and concentrate in vacuo to obtain the crude solid.[1]

Visualizing the Extraction Logic

ExtractionLogic Start Crude Reaction Mixture (Amide + Aniline + Acid) Step1 Add Organic Solvent + 1M HCl (pH < 2) Start->Step1 AqLayer1 Aqueous Layer 1 (Contains Anilinium Salt) Step1->AqLayer1 Extracts Base OrgLayer1 Organic Layer (Amide + Benzoic Acid) Step1->OrgLayer1 Retains Neutrals/Acids Step2 Add Sat. NaHCO3 (pH ~8) OrgLayer1->Step2 AqLayer2 Aqueous Layer 2 (Contains Benzoate Salt) Step2->AqLayer2 Extracts Acid OrgLayer2 Organic Layer (Target Amide) Step2->OrgLayer2 Retains Neutrals Final Dry & Concentrate (>95% Purity) OrgLayer2->Final

Figure 1: The "Acid-Base Swing" purification logic based on pKa differentials.

Protocol B: Recrystallization (Polishing)

If the crude solid from Protocol A is <98% pure or colored, perform this step.[1] Benzamides crystallize well due to strong intermolecular hydrogen bonding.[1]

Recommended Solvent System: Ethanol / Water (Green Chemistry compliant) or Ethyl Acetate / Heptane.[1]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot Ethanol (EtOH) (approx. 60-70°C) required to fully dissolve the solid.[1]

    • Tip: If the solution is dark, add activated carbon, stir for 5 mins, and filter hot through Celite.

  • Nucleation:

    • While keeping the solution hot, add warm water dropwise.

    • Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

    • Add a few drops of EtOH to clear the turbidity.

  • Crystal Growth:

    • Remove from heat and let the flask cool to room temperature undisturbed.

    • Thermodynamics: Slow cooling promotes the growth of pure crystal lattices, excluding impurities.

    • Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Collection:

    • Filter the crystals using a Büchner funnel.[1]

    • Wash the cake with cold Ethanol/Water (1:1 mixture).[1]

    • Dry in a vacuum oven at 40°C.

Protocol C: Flash Chromatography (Contingency)

Required only if side-products (e.g., dimers) are present that are neutral and lipophilic.[1]

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Hexane/Ethyl Acetate gradient.[1]

    • Start: 100% Hexane (or Heptane).[1]

    • Gradient: 0%

      
       40% Ethyl Acetate over 20 minutes.
      
  • Detection: UV at 254 nm (Strong absorption by benzamide).[1]

  • Rf Value: The target amide typically elutes around 30-40% EtOAc (Rf ~0.3-0.4).[1]

Quality Control & Validation

Before releasing the batch for biological testing, validate purity using the following criteria:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Check for the disappearance of the aniline amine protons (broad singlet, typically 3.5-5.0 ppm).[1]

    • Check for the disappearance of the benzoic acid proton (broad singlet, >10 ppm).

    • Diagnostic Signal: The Amide N-H should appear as a sharp singlet downfield (approx.[1] 10.0 - 10.5 ppm in DMSO-d6).

  • LC-MS: Confirm single peak integration >99% and correct mass [M+H]+ = 262.06 (for

    
    ).
    
Workflow Decision Tree

DecisionTree Start Reaction Complete LLE Protocol A: Acid/Base Extraction Start->LLE Check Purity Check (NMR/LCMS) LLE->Check Pass Purity > 98% Check->Pass Fail Purity < 98% Check->Fail Final Final Product (Bio-Assay Ready) Pass->Final Recryst Protocol B: Recrystallization Fail->Recryst Solid impurities Column Protocol C: Flash Column Fail->Column Oily/Complex mix Recryst->Final Column->Final

Figure 2: Operational workflow for determining the necessary purification steps.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard reference for Schotten-Baumann conditions and acid-base extraction).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. [Link]

  • PubChem. (n.d.).[1] 3-Chlorobenzoic acid (CID 447).[1] National Center for Biotechnology Information.[8] Retrieved October 24, 2023, from [Link]

  • Khan, S. A., et al. (2010). Synthesis and crystal structure of 4-chloro-N-(3-methoxyphenyl)benzamide. PMC. (Analogous synthesis and crystallization protocol). [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Amide Coupling mechanisms).

Sources

A Framework for the In Vitro Characterization of 3-chloro-N-(3-methoxyphenyl)benzamide: From Physicochemical Profiling to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of halogen and methoxy substituents can significantly modulate a molecule's physicochemical properties and biological target interactions, making them valuable tools in drug design.[2] This guide presents a comprehensive framework for the initial in vitro evaluation of 3-chloro-N-(3-methoxyphenyl)benzamide, a novel compound with limited publicly available data. We provide a structured approach, beginning with essential physicochemical characterization and moving through foundational cytotoxicity screening to more specific mechanistic assays. The protocols herein are designed to be robust, self-validating, and adaptable, providing researchers with the necessary tools to systematically explore the biological potential of this and other novel benzamide derivatives.

Introduction: The Benzamide Scaffold and the Rationale for Investigation

Benzamide derivatives are prevalent in numerous clinically approved drugs, a testament to their versatile nature as a pharmacophore. Their ability to form key hydrogen bonds and engage in various non-covalent interactions allows them to bind to a wide range of biological targets. The specific compound of interest, 3-chloro-N-(3-methoxyphenyl)benzamide, features two key substitutions: a chloro group and a methoxy group. The chloro substituent can enhance membrane permeability and introduce specific electronic properties, while the methoxy group can influence solubility and metabolic stability.[2]

Given the known activities of structurally related chloro- and methoxy-substituted benzamides, plausible biological activities for this novel compound could include:

  • Anticancer Activity: Many benzamide derivatives exhibit cytotoxic effects against cancer cell lines by targeting key enzymes like kinases or poly(ADP-ribose) polymerase (PARP).[3]

  • Antimicrobial Activity: The benzamide core is also found in compounds with antibacterial and antifungal properties.[1][4][5]

This document serves as a practical guide for initiating the in vitro investigation of 3-chloro-N-(3-methoxyphenyl)benzamide, outlining a logical progression of experiments to build a comprehensive biological activity profile.

Foundational Steps: Compound Management and Physicochemical Characterization

Before any biological assay, it is critical to understand the fundamental properties of the test compound. This ensures accurate and reproducible results.

Compound Handling and Stock Solution Preparation

Proper preparation of stock solutions is paramount. Dimethyl sulfoxide (DMSO) is a common solvent for novel compounds due to its high solubilizing capacity.[6]

Protocol 2.1.1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Before opening, briefly centrifuge the vial of 3-chloro-N-(3-methoxyphenyl)benzamide to ensure all powder is at the bottom. Accurately weigh a precise amount of the compound (e.g., 2.76 mg) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired concentration. For example, to make a 10 mM solution with a molecular weight of 275.72 g/mol , add 1 mL of DMSO to 2.757 mg of the compound.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonication water bath for 5-10 minutes to ensure complete dissolution.[7]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[8] Store at -20°C or -80°C in tightly sealed, glass or DMSO-compatible polypropylene vials.[9]

Physicochemical Property Assessment

Understanding properties like solubility and stability is crucial for interpreting biological data.[10][11][12] Poor solubility can lead to false negatives, while instability can result in decreased potency over the course of an experiment.

Table 1: Key Physicochemical Parameters for Initial Assessment

ParameterMethodImportance
Kinetic Solubility Nephelometry or TurbidimetryProvides an early indication of solubility limits in aqueous buffers, crucial for designing assay conditions.[13]
Thermodynamic Solubility Shake-Flask Method (HPLC-UV)Determines the true equilibrium solubility, which is more predictive of in vivo behavior.[10]
Solution Stability HPLC Analysis over TimeAssesses the compound's stability in assay buffer and DMSO stock, preventing misinterpretation of results due to degradation.[10][13]
LogD (pH 7.4) HPLC-based or Shake-FlaskMeasures lipophilicity, which influences membrane permeability and potential for non-specific binding.[10]

Protocol 2.2.1: Kinetic Solubility Assessment by Nephelometry

  • Stock Solution: Use a 10 mM stock solution of the compound in 100% DMSO.[13]

  • Plate Setup: In a 96-well microplate, dispense 2 µL of the DMSO stock solution.

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.[13]

  • Incubation: Shake the plate for 1-2 hours at room temperature.

  • Measurement: Measure the light scattering or turbidity in each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 650 nm).

  • Analysis: The concentration at which a significant increase in light scattering is observed compared to a DMSO-only control indicates the kinetic solubility limit.

Primary Biological Screening: Cell Viability and Cytotoxicity Assays

The first step in evaluating biological activity is to determine the compound's effect on cell viability. This provides a baseline understanding of its cytotoxic potential and helps define the concentration range for subsequent mechanistic assays. Tetrazolium reduction assays like MTT and XTT are widely used for this purpose.[14][15]

dot

G A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of 3-chloro-N-(3-methoxyphenyl)benzamide D Add compound to cells C->D F Add MTT Reagent E Incubate for 48-72h D->E G Incubate for 2-4h F->G H Add Solubilization Solution (e.g., DMSO) G->H I Measure Absorbance at 570 nm H->I

Caption: Workflow for the MTT Cell Viability Assay.

Protocol 3.1: MTT Cell Viability Assay

This protocol is adapted from established methods and is suitable for adherent cell lines.[2][16][17]

  • Cell Seeding: Seed a cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X working solution of 3-chloro-N-(3-methoxyphenyl)benzamide by performing a serial dilution from your 10 mM DMSO stock in complete growth medium. A typical 8-point, 3-fold dilution series starting from 200 µM is a good starting point.

  • Cell Treatment: Carefully aspirate the medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle-only" controls (containing the same final DMSO concentration as the treated wells, typically ≤0.5%) and "no-cell" blanks.[8][18]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well and incubate for 2-4 hours at 37°C.[2][17]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14][17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Subtract the absorbance of the "no-cell" blank from all other readings. Calculate cell viability as a percentage relative to the vehicle-only control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Mechanistic Investigation: Enzyme Inhibition Assays

Should the compound exhibit significant cytotoxicity, the next logical step is to investigate potential mechanisms. As many benzamides target enzymes, performing a direct enzyme inhibition assay is a valuable approach.[3][19] Protein kinases are a common target for this class of compounds.[20][21]

dot

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Gene Expression Inhibitor 3-chloro-N-(3-methoxyphenyl) benzamide (Hypothetical Target) Inhibitor->RAF Inhibits

Caption: Hypothetical MAPK/ERK Signaling Pathway Inhibition.

Protocol 4.1: General Kinase Inhibition Assay (e.g., RAF Kinase)

This protocol outlines a general biochemical assay to measure the inhibition of a specific kinase. It can be adapted for various kinases and detection methods (e.g., fluorescence, luminescence).[22][23]

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl with MgCl₂, DTT).

    • Enzyme: Dilute the purified kinase (e.g., recombinant B-RAF) to the desired concentration in assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • Substrate: Prepare the kinase-specific substrate (e.g., a peptide substrate for B-RAF) and ATP in assay buffer. The ATP concentration should ideally be at or near its Km value for the enzyme to sensitively detect competitive inhibitors.[24]

    • Inhibitor: Perform a serial dilution of 3-chloro-N-(3-methoxyphenyl)benzamide in assay buffer containing a low percentage of DMSO.

  • Assay Procedure (in a 96- or 384-well plate):

    • Add the inhibitor dilutions to the wells. Include positive controls (a known inhibitor) and negative controls (vehicle only).

    • Add the diluted enzyme to the wells and pre-incubate with the inhibitor for 15-30 minutes at room temperature.[25]

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate for the determined optimal reaction time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., EDTA) or proceed directly to detection.

  • Detection:

    • Detect the amount of product formed. This can be done using various methods, such as measuring the amount of ADP produced (e.g., ADP-Glo™ assay) or using a phospho-specific antibody to detect the phosphorylated substrate (e.g., TR-FRET assay).[23]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Alternative Screening: Antimicrobial Susceptibility Testing

Given that many benzamide derivatives possess antimicrobial properties, it is worthwhile to screen 3-chloro-N-(3-methoxyphenyl)benzamide for such activity.[1] The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining a compound's potency against bacteria.[26][27][28]

Protocol 5.1: Broth Microdilution MIC Assay

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[26][29]

  • Media and Reagents:

    • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Bacterial Strains: Use quality control strains such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[29]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[26][29]

  • Compound Dilution (in a 96-well plate):

    • Dispense 50 µL of CAMHB into wells 2 through 11.

    • Add 100 µL of the compound at twice the highest desired test concentration to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing across the plate to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[29]

  • Reading Results:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The systematic in vitro evaluation of a novel compound like 3-chloro-N-(3-methoxyphenyl)benzamide is a multi-step process that builds from fundamental characterization to specific biological investigation. By first understanding the compound's physicochemical properties, researchers can design more reliable and interpretable biological assays. A tiered screening approach, starting with broad cytotoxicity assays and progressing to more targeted mechanistic studies such as enzyme inhibition or antimicrobial screening, provides a robust pathway for elucidating the compound's therapeutic potential. The protocols detailed in this guide offer a validated starting point for any research team embarking on the characterization of new chemical entities within the promising class of benzamide derivatives.

References

  • NUVISAN. (n.d.). Comprehensive physicochemical characterisation for drug discovery. Retrieved February 21, 2026, from [Link]

  • Xtalpi. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved February 21, 2026, from [Link]

  • Kadeřábková, N., et al. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Retrieved February 21, 2026, from [Link]

  • Aimil Ltd. (2025, January 22). SiriusT3: Physicochemical Property Analysis for Drug Development in India. Retrieved February 21, 2026, from [Link]

  • Evotec. (n.d.). Physicochemical Profiling. Retrieved February 21, 2026, from [Link]

  • UCSB. (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved February 21, 2026, from [Link]

  • Smart Innovations. (2024, November 8). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved February 21, 2026, from [Link]

  • Saima, S., et al. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. Retrieved February 21, 2026, from [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved February 21, 2026, from [Link]

  • Bentham Science. (2022, March 1). Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. Retrieved February 21, 2026, from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 21, 2026, from [Link]

  • La Trobe University. (2021, January 6). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Retrieved February 21, 2026, from [Link]

  • Journal of the American Heart Association. (2019, October 16). Novel Screening Method Identifies PI3Kα, mTOR, and IGF1R as Key Kinases Regulating Cardiomyocyte Survival. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Strategies to develop enzyme assays. Retrieved February 21, 2026, from [Link]

  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved February 21, 2026, from [Link]

  • PubMed. (n.d.). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2025, August 8). Synthesis and In-Vitro Antimicrobial Activity of NBenzamide Derivatives. Retrieved February 21, 2026, from [Link]

  • PubMed. (2023, May 5). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. Retrieved February 21, 2026, from [Link]

  • Frontiers. (2020, January 8). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved February 21, 2026, from [Link]

  • Queen's University Belfast Research Portal. (2021, June 22). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. Retrieved February 21, 2026, from [Link]

  • PubMed Central. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved February 21, 2026, from [Link]

  • BPS Bioscience. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved February 21, 2026, from [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved February 21, 2026, from [Link]

  • PubMed Central. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved February 21, 2026, from [Link]

  • PubMed Central. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2025, October 15). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). DMSO tolerance and reagent stability testing. Retrieved February 21, 2026, from [Link]

Sources

Application Notes and Protocols: Characterizing 3-chloro-N-(3-methoxyphenyl)benzamide as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The identification and characterization of novel kinase inhibitors are therefore of paramount importance in drug discovery. This document provides a comprehensive experimental guide for the evaluation of 3-chloro-N-(3-methoxyphenyl)benzamide , a novel small molecule, as a potential kinase inhibitor. The protocols detailed herein cover in vitro enzymatic assays, cell-based target engagement and pathway modulation assessments, and direct measurement of protein phosphorylation. This guide is intended to provide researchers with a robust framework for the preclinical characterization of this and other similar novel chemical entities.

Introduction: The Rationale for Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes including proliferation, differentiation, apoptosis, and metabolism. The human genome contains over 500 protein kinase genes, and aberrant kinase activity is a known driver of numerous pathologies. Consequently, kinase inhibitors have emerged as a highly successful class of therapeutics, particularly in oncology.

The characterization of a potential new kinase inhibitor is a multi-step process. It begins with the determination of its direct enzymatic inhibitory activity and selectivity. Subsequently, its ability to engage the target kinase within a cellular context and modulate downstream signaling pathways must be confirmed. This application note will use a hypothetical scenario where 3-chloro-N-(3-methoxyphenyl)benzamide is investigated as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in cancer.

In Vitro Kinase Activity Assays

The initial step in characterizing a putative kinase inhibitor is to determine its effect on the enzymatic activity of the purified target kinase. In vitro kinase assays quantify the phosphorylation of a substrate by a kinase in a controlled environment.

LanthaScreen® TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common non-radioactive method for measuring kinase activity. They are highly amenable to high-throughput screening.[1][2]

Principle: This assay measures the phosphorylation of a fluorescently labeled peptide substrate by the kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the fluorescent acceptor on the peptide into close proximity, resulting in a FRET signal.

Workflow Diagram:

TR_FRET_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Dilution 4X Compound Dilution Series Add_Compound Add 2.5 µL 4X Compound Compound_Dilution->Add_Compound Kinase_Prep 4X Kinase Solution Add_Kinase Add 2.5 µL 4X Kinase Kinase_Prep->Add_Kinase Substrate_ATP_Mix 2X Substrate/ATP Mixture Add_Substrate_ATP Add 5 µL 2X Substrate/ATP Substrate_ATP_Mix->Add_Substrate_ATP Incubate_Reaction Incubate 1 hr at RT Add_Substrate_ATP->Incubate_Reaction Add_Detection_Mix Add 10 µL 2X Antibody/EDTA Incubate_Reaction->Add_Detection_Mix Incubate_Detection Incubate 30 min at RT Add_Detection_Mix->Incubate_Detection Read_Plate Read TR-FRET Signal Incubate_Detection->Read_Plate

Caption: Workflow for a TR-FRET based in vitro kinase assay.

Protocol:

  • Compound Preparation: Prepare a serial dilution of 3-chloro-N-(3-methoxyphenyl)benzamide in DMSO. Then, create a 4X working solution of each concentration in the kinase buffer.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the 4X compound solution.

  • Kinase Addition: Add 2.5 µL of 4X EGFR kinase solution to each well.

  • Initiate Reaction: Add 5 µL of a 2X mixture of the fluorescently labeled substrate and ATP to each well to start the reaction. The final volume will be 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of a 2X detection solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA to stop the reaction.

  • Final Incubation: Incubate for 30 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.

Data Analysis: The ratio of the acceptor and donor emission is calculated. The percent inhibition is determined relative to a no-inhibitor control. The IC50 value is then calculated by fitting the data to a four-parameter dose-response curve.

Example Data Table:

CompoundTarget KinaseIC50 (nM)
3-chloro-N-(3-methoxyphenyl)benzamideEGFR15.2
Gefitinib (Control)EGFR2.5

Cell-Based Assays

While in vitro assays are crucial for determining direct enzymatic inhibition, it is essential to assess the compound's activity in a more physiologically relevant context. Cell-based assays provide this next level of characterization.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay measures the binding of a compound to its target kinase within living cells.[3]

Principle: This assay uses a target kinase fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is introduced into the cells. In the absence of an inhibitor, the tracer binds to the kinase, and the energy from the luciferase is transferred to the tracer, generating a BRET signal. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Protocol:

  • Cell Culture: Culture cells (e.g., HEK293) transiently expressing the EGFR-NanoLuc® fusion protein.

  • Cell Plating: Plate the cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 3-chloro-N-(3-methoxyphenyl)benzamide for 2 hours.

  • Tracer and Substrate Addition: Add the NanoBRET™ tracer and the NanoLuc® substrate to the cells.

  • Signal Measurement: Immediately measure the donor and acceptor emission using a luminometer equipped with the appropriate filters.

Data Analysis: The BRET ratio is calculated, and the data is plotted against the compound concentration to determine the IC50 value for target engagement.

Example Data Table:

CompoundTargetCell LineCellular IC50 (nM)
3-chloro-N-(3-methoxyphenyl)benzamideEGFRHEK293125
Gefitinib (Control)EGFRHEK29325
Western Blotting for Pathway Modulation

Western blotting is a fundamental technique to assess the phosphorylation status of the target kinase and its downstream signaling proteins.[4][5] This provides direct evidence of the inhibitor's effect on the signaling pathway.

Principle: Cells are treated with the inhibitor, and then stimulated to activate the target kinase. Cell lysates are then prepared, and the proteins are separated by size using SDS-PAGE. The proteins are transferred to a membrane, which is then probed with antibodies specific for the phosphorylated and total forms of the proteins of interest.

Signaling Pathway Diagram:

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR EGFR->pEGFR Autophosphorylation RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AKT AKT PI3K->AKT Inhibitor 3-chloro-N-(3-methoxyphenyl)benzamide Inhibitor->pEGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., A431, which overexpresses EGFR) to 80% confluency. Serum-starve the cells overnight.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of 3-chloro-N-(3-methoxyphenyl)benzamide for 2 hours.

  • Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][6]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]

  • Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-ERK, total ERK, p-AKT, and total AKT overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Analysis: The band intensities are quantified using densitometry. The ratio of the phosphorylated protein to the total protein is calculated and normalized to the stimulated control.

Immunoprecipitation-Kinase Assay

To confirm the activity of the inhibitor on the kinase from a cellular source, an immunoprecipitation-kinase (IP-kinase) assay can be performed.[7][8]

Principle: The target kinase is immunoprecipitated from cell lysates using a specific antibody. The immunoprecipitated kinase is then used in an in vitro kinase assay to measure its activity in the presence or absence of the inhibitor.

Protocol:

  • Cell Lysis: Prepare cell lysates from stimulated cells as described for Western blotting.

  • Immunoprecipitation: Incubate the cell lysate with an anti-EGFR antibody overnight at 4°C. Add protein A/G agarose beads and incubate for another 2 hours to capture the antibody-kinase complex.

  • Washing: Pellet the beads and wash them several times with lysis buffer and then with kinase buffer to remove non-specific binding proteins.

  • Kinase Reaction: Resuspend the beads in kinase buffer containing a substrate (e.g., a generic tyrosine kinase substrate) and ATP. Add a serial dilution of 3-chloro-N-(3-methoxyphenyl)benzamide.

  • Incubation and Detection: Incubate the reaction at 30°C for 30 minutes. The phosphorylation of the substrate can be detected by Western blotting with a phospho-specific antibody or by using a radioactive assay with [γ-³²P]ATP.[9]

Conclusion

The experimental framework outlined in this application note provides a comprehensive approach to the initial characterization of 3-chloro-N-(3-methoxyphenyl)benzamide as a kinase inhibitor. By progressing from in vitro enzymatic assays to cell-based target engagement and pathway analysis, researchers can build a robust data package to validate its mechanism of action and guide further preclinical development. The use of appropriate controls and orthogonal assay formats is critical for ensuring the scientific rigor of the findings.

References

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2619.
  • Yu, H., Kamber, R. A., & Denic, V. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Protocol for Invitro Kinase Assay. (n.d.). Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • IP-Kinase Assay. (2014, March 5). Bio-protocol, 4(5), e1068. Retrieved from [Link]

  • Fu, W., et al. (2024). Discovery of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide as a novel selective KOR ligand. European Journal of Medicinal Chemistry, 116643.
  • German Cancer Research Center. (n.d.). Kinase Activity Profiling. Retrieved from [Link]

  • Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments [Video]. YouTube. Retrieved from [Link]

  • Bio-Techne. (n.d.). Tips to Optimize your Western Blot for Phosphorylated Protein Detection. Retrieved from [Link]

Sources

developing derivatives of 3-chloro-N-(3-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization & Optimization of 3-chloro-N-(3-methoxyphenyl)benzamide

Abstract

This technical guide outlines the protocols for the structural optimization of 3-chloro-N-(3-methoxyphenyl)benzamide (Compound A) , a privileged benzanilide scaffold exhibiting potential anti-proliferative and kinase-modulatory activity. While the parent compound serves as a robust "hit," its 3-methoxy moiety presents a metabolic liability (O-demethylation), and the 3-chloro substituent offers a vector for exploring halogen bonding and lipophilicity. This note details a Hit-to-Lead (H2L) workflow, focusing on parallel synthesis library generation, metabolic stability enhancement via bioisosterism, and biological validation.

Rationale & Structural Analysis

The benzamide core is a "privileged structure" in medicinal chemistry, serving as the backbone for HDAC inhibitors (e.g., Entinostat), dopamine antagonists, and kinase inhibitors [1].

Compound A Analysis:

  • Ring A (Benzoyl): Contains a meta-chlorine.[1] This lipophilic electron-withdrawing group (EWG) often fills hydrophobic pockets (e.g., in p38 MAPK or NF-κB pathways) [2].

  • Linker (Amide): Provides essential hydrogen bond donor/acceptor motifs. Rigidification here (e.g., N-methylation) usually abolishes activity, suggesting the H-bond donor is critical.

  • Ring B (Aniline): Contains a meta-methoxy group.

    • Liability: The -OCH₃ group is a primary site for Phase I metabolism (CYP450-mediated O-demethylation), leading to rapid clearance [3].

    • Opportunity: Replacing -OCH₃ with metabolically stable bioisosteres (e.g., -OCF₃, -F, -Cl) or cyclized ethers can improve half-life (

      
      ) without sacrificing potency.
      

Experimental Workflow Visualization

The following decision tree illustrates the logic flow from the parent hit to optimized leads.

G Start Parent Hit: 3-chloro-N-(3-methoxyphenyl)benzamide Sub1 Phase 1: Metabolic Stabilization (Targeting Ring B -OCH3) Start->Sub1 Exp1 Synthesize Bioisosteres: -OCF3 (Hansch π match) -F (Steric block) -CN (Electronic probe) Sub1->Exp1 Assay1 Assay 1: Microsomal Stability (Human/Mouse Liver Microsomes) Exp1->Assay1 Decision Is t1/2 > 30 min? Assay1->Decision Decision->Sub1 No (Redesign) Sub2 Phase 2: Potency Optimization (Targeting Ring A -Cl) Decision->Sub2 Yes (Proceed) Exp2 Scaffold Hopping: Replace 3-Cl with -CF3, -Cyclopropyl, -SF5 Sub2->Exp2 Final Lead Candidate Selection Exp2->Final

Figure 1: Hit-to-Lead logic flow prioritizing metabolic stability before potency expansion.

Synthetic Protocols (The "Make")

To generate a library of derivatives efficiently, we utilize a Parallel Amide Coupling strategy. While acid chlorides are cheap, they are moisture-sensitive and limit diversity. We recommend HATU-mediated coupling for higher tolerance of functional groups.

Protocol A: High-Throughput Amide Coupling (96-well or Vial)

Reagents:

  • Carboxylic Acid: 3-chlorobenzoic acid (or derivatives).

  • Amine: 3-methoxyaniline (or bioisosteres like 3-(trifluoromethoxy)aniline).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Procedure:

  • Preparation: In a 4 mL reaction vial, dissolve the carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (2 mL).

  • Activation: Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 0.6 mmol). Stir at Room Temperature (RT) for 15 minutes. Mechanism: This forms the activated O-At ester.

  • Addition: Add the aniline derivative (1.1 equiv, 0.55 mmol) in one portion.

  • Reaction: Seal the vial and stir at RT for 4–12 hours. Monitor by LC-MS (Target mass: M+H).

  • Workup (High Throughput):

    • Dilute reaction with EtOAc (10 mL).

    • Wash sequentially with sat. NaHCO₃ (2 x 5 mL), 1M HCl (2 x 5 mL), and Brine (5 mL). Note: The acid wash removes unreacted anilines; the base wash removes unreacted benzoic acid.

    • Dry over Na₂SO₄, filter, and concentrate.[2]

  • Purification: Flash chromatography (Combiflash).

    • Stationary Phase: Silica Gel (12g column).

    • Mobile Phase: 0–40% EtOAc in Hexanes gradient.

Table 1: Suggested Bioisosteric Replacements for Library Generation

RegionOriginal GroupReplacementRationale
Ring B -OCH₃-OCF₃Blocks metabolism; maintains lipophilicity (Hansch π).
Ring B -OCH₃-ClSteric match; electronic withdrawal; metabolically inert.
Ring B -OCH₃-CH₂OHIncreases solubility; probes H-bond donor capability.
Ring A -Cl-CF₃Increases lipophilicity; strong EWG.
Ring A -Cl-CNReduces lipophilicity; introduces H-bond acceptor.

Analytical Validation

Trustworthiness in SAR data relies on compound purity. All derivatives must meet the following criteria before biological testing:

  • Purity: >95% by HPLC (254 nm).

  • Identity: Confirmed by ¹H NMR and LC-MS.

Standard Characterization (Parent Compound):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.35 (s, 1H, NH), 8.01 (s, 1H), 7.90 (d, 1H), 7.65 (d, 1H), 7.55 (t, 1H), 7.40 (s, 1H), 7.32 (d, 1H), 7.25 (t, 1H), 6.70 (d, 1H), 3.75 (s, 3H, OMe).

  • LC-MS: Calculated [M+H]⁺ = 262.06; Found = 262.1.

Biological Evaluation Protocols (The "Test")

Since benzamides are often anti-proliferative, we define a standard viability protocol.

Protocol B: Cell Viability Assay (MTT)

Context: Validating cytotoxicity against cancer lines (e.g., SiHa or HeLa) as cited in benzamide literature [4].

  • Seeding: Plate cells (e.g., 3,000 cells/well) in 96-well plates in complete media. Incubate 24h.

  • Dosing: Treat cells with derivatives (8-point dose response, 10 µM to 1 nM) + DMSO control (0.1%).

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Readout:

    • Add MTT reagent (0.5 mg/mL final). Incubate 3h.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Protocol C: Microsomal Stability (Metabolic Validation)

Context: Determining if replacing the -OCH₃ group improved stability.

  • Incubation: Mix test compound (1 µM) with pooled liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Start: Initiate reaction with NADPH (1 mM).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant by LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

Data Management & SAR Interpretation

Structure your results to identify "Cliffs" (steep changes in activity).

Table 2: Example SAR Data Structure

Cmpd IDR1 (Ring A)R2 (Ring B)IC₅₀ (nM)t½ (min)Interpretation
A (Parent) 3-Cl3-OMe25012Potent but unstable (Metabolic soft spot).
B-01 3-Cl3-H>10,000>60OMe is essential for binding (H-bond/Sterics).
B-02 3-Cl3-OCF₃ 30055 Lead Candidate. Bioisostere retains potency, fixes stability.
B-03 3-Cl3-OH1,2008Loss of potency (likely permeability or hydrophobic clash).

References

  • Theerachayanan, T., & Teeravanichpong, A. (2019).[3] Synthesis and Anti-Cancer Activity of 3-Chloro-N-phenylbenzamide. Interprofessional Journal of Health Sciences. Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Contextual grounding on Methoxy/Trifluoromethoxy bioisosterism).
  • National Institutes of Health (NIH). Benzamide as a Privileged Scaffold in Drug Design. PubMed.[4] Retrieved from [Link]

Sources

Application Note: Scalable Synthesis of 3-Chloro-N-(3-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-chloro-N-(3-methoxyphenyl)benzamide (CAS: 853311-71-4). While amide coupling is a routine transformation in medicinal chemistry using expensive coupling reagents (e.g., HATU, EDC), such methods are cost-prohibitive and atom-inefficient at kilogram scales.

This guide presents a Process Chemistry approach utilizing the Acid Chloride Method via in situ activation with Thionyl Chloride (


). This route is selected for its high atom economy, ease of purification (avoiding chromatography), and suitability for multi-kilogram production.

Key Performance Indicators (KPIs):

  • Target Yield: >85% Isolated.

  • Purity: >99.5% (HPLC), suitable for GMP downstream.

  • Purification: Crystallization only (No Column Chromatography).

Retrosynthetic Analysis & Strategy

Route Selection

The target molecule consists of a 3-chlorophenyl ring linked via an amide bond to a 3-methoxyphenyl ring.

  • Route A (Medicinal Chemistry): 3-Chlorobenzoic acid + 3-Methoxyaniline + HATU/DIPEA.

    • Pros: Mild conditions.

    • Cons: High cost of HATU; difficult removal of urea byproducts; poor atom economy.

  • Route B (Process Chemistry - Selected): 3-Chlorobenzoic acid +

    
    
    
    
    
    Acid Chloride
    
    
    + Amine.
    • Pros: Low raw material cost; byproduct is gas (

      
      , HCl); solvent-based purification.
      
    • Cons: Requires corrosion-resistant equipment; exothermic control needed.

Reaction Scheme

The synthesis proceeds in two telescoped stages:

  • Activation: Conversion of 3-chlorobenzoic acid to 3-chlorobenzoyl chloride.

  • Amidation: Schotten-Baumann-like coupling with 3-methoxyaniline.

ReactionScheme SM1 3-Chlorobenzoic Acid (C7H5ClO2) Inter Intermediate: 3-Chlorobenzoyl Chloride SM1->Inter Cat. DMF Toluene, 80°C Reagent SOCl2 (Thionyl Chloride) Reagent->Inter Product TARGET: 3-Chloro-N-(3-methoxyphenyl)benzamide Inter->Product + SM2 Base (TEA/NaOH) 0-20°C Byproducts Byproducts: SO2(g), HCl(g) Inter->Byproducts SM2 3-Methoxyaniline (m-Anisidine) SM2->Product

Figure 1: Reaction pathway for the synthesis of 3-chloro-N-(3-methoxyphenyl)benzamide.

Process Safety Assessment (Critical)

Before proceeding, the following hazards must be mitigated:

Hazard ClassSourceRiskMitigation Strategy
Thermal Acid Chloride FormationExothermic reaction; potential runaway if

added too fast.
Controlled addition of

at moderate temp; reflux only after addition.
Gas Evolution

+ Acid
Release of

and HCl gas.
Use a caustic scrubber (NaOH trap) connected to the condenser.
Toxicity 3-MethoxyanilineToxic by inhalation/skin contact; potential methemoglobinemia.Full PPE (Tyvek suit, respirator); handle as a potent compound.
Chemical Thionyl ChlorideReacts violently with water.Ensure all glassware is oven-dried; use anhydrous solvents (

water).

Detailed Experimental Protocol

Scale: 100 g Input (3-Chlorobenzoic Acid) Expected Output: ~140-150 g Product

Phase 1: Activation (Acid Chloride Formation)
  • Setup: Equip a 1 L 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, reflux condenser (vented to scrubber), internal temperature probe, and addition funnel. Nitrogen inertion is required.

  • Charging: Charge 3-Chlorobenzoic acid (100.0 g, 0.639 mol) and Anhydrous Toluene (400 mL) .

  • Catalyst: Add Dimethylformamide (DMF) (0.5 mL) . Note: DMF acts as a Vilsmeier-Haack type catalyst to accelerate chloride formation.

  • Addition: Heat the slurry to 50°C . Add Thionyl Chloride (SOCl2) (83.6 g, 51 mL, 0.703 mol, 1.1 equiv) dropwise over 45 minutes. Caution: Gas evolution will be vigorous.

  • Reaction: Heat the mixture to Reflux (approx. 110°C) for 2–3 hours. The solution should become clear.

  • IPC (In-Process Control): Aliquot 50 µL into MeOH (forms methyl ester). Check by HPLC/TLC. Target: <1% residual acid.

  • Concentration: Cool to 60°C. Apply mild vacuum (300-400 mbar) to distill off excess

    
     and ~100 mL Toluene. This removes the corrosive reagent before the next step.
    
Phase 2: Coupling (Amidation)[1]
  • Preparation: Dissolve 3-Methoxyaniline (78.7 g, 0.639 mol, 1.0 equiv) and Triethylamine (TEA) (71.1 g, 0.703 mol, 1.1 equiv) in Toluene (200 mL) in a separate vessel.

  • Cooling: Cool the Acid Chloride solution (from Phase 1) to 0–5°C .

  • Addition: Slowly add the Amine/Base solution to the Acid Chloride solution over 60 minutes, maintaining internal temperature < 20°C . Note: The reaction is highly exothermic.[1] Precipitate (TEA·HCl) will form immediately.

  • Aging: Allow to warm to 20–25°C and stir for 2 hours.

  • IPC: Check HPLC. Target: Complete consumption of Acid Chloride and Amine.

Phase 3: Workup & Purification
  • Quench: Add Water (300 mL) to the reaction mixture. Stir vigorously for 30 mins to dissolve TEA·HCl salts.

  • Phase Separation: Transfer to a separatory funnel. Discard the lower aqueous layer.

  • Acid Wash (Critical): Wash the organic layer with 1M HCl (2 x 200 mL) .

    • Purpose: Removes unreacted 3-methoxyaniline. Aniline impurities are genotoxic and difficult to crystallize out later.

  • Base Wash: Wash organic layer with 10% NaHCO3 (2 x 200 mL) .

    • Purpose: Removes any hydrolyzed 3-chlorobenzoic acid.

  • Brine Wash: Wash with Sat. NaCl (200 mL) .

  • Crystallization (Solvent Swap):

    • Distill the Toluene layer under vacuum to approx. 200 mL volume (thick slurry).

    • Add Ethanol (300 mL) and heat to reflux until fully dissolved.

    • Slowly add Water dropwise at reflux until the solution turns slightly cloudy (approx. 100-150 mL).

    • Allow to cool slowly to Room Temperature with gentle stirring.

    • Chill to 0–5°C for 2 hours.

  • Isolation: Filter the white crystalline solid. Wash with cold EtOH/Water (1:1) .

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Workflow Diagram

ProcessFlow cluster_0 Stage 1: Activation cluster_1 Stage 2: Coupling cluster_2 Stage 3: Workup & Isolation Step1 Charge 3-Cl-Benzoic Acid + Toluene + DMF Step2 Add SOCl2 (Controlled) Heat to Reflux Step1->Step2 Step3 Distill Excess SOCl2 Step2->Step3 Step4 Cool to 0°C Step3->Step4 Step5 Add 3-Methoxyaniline + TEA (Exothermic Control) Step4->Step5 Step6 Stir at RT (2 hrs) Step5->Step6 Step7 Aq. Wash: 1M HCl (Removes Aniline) Step6->Step7 Step8 Aq. Wash: NaHCO3 (Removes Acid) Step7->Step8 Step9 Crystallization (EtOH / Water) Step8->Step9 Step10 Filtration & Drying Step9->Step10

Figure 2: Unit operation workflow for the large-scale synthesis.

Analytical Specifications

Upon isolation, the material must meet the following criteria to be considered "Drug Substance" quality.

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identity 1H NMR (DMSO-d6)Conforms to structure. δ 10.3 (s, 1H, NH), 8.0-7.9 (m, 2H), 7.6-7.2 (m, 5H), 6.7 (d, 1H), 3.75 (s, 3H, OMe).
Purity HPLC (UV 254 nm)≥ 99.5% Area
Impurity A HPLC≤ 0.10% (3-Chlorobenzoic acid)
Impurity B HPLC≤ 0.10% (3-Methoxyaniline)
Residual Solvents GC-HeadspaceToluene < 890 ppm; Ethanol < 5000 ppm
Water Content Karl Fischer≤ 0.5% w/w

Troubleshooting Guide

  • Issue: Low Yield (<70%)

    • Cause: Incomplete formation of acid chloride.

    • Fix: Ensure SOCl2 quality (fresh bottle) and sufficient reflux time. Check IPC Phase 1.

  • Issue: Product is Colored (Pink/Brown)

    • Cause: Oxidation of residual 3-methoxyaniline.

    • Fix: Ensure the 1M HCl wash is thorough. Recrystallize with a small amount of activated carbon.

  • Issue: Difficulty Filtering (Gelatinous)

    • Cause: Cooling too fast during crystallization.

    • Fix: Re-heat to reflux and cool at a rate of 10°C per hour.

References

  • Sigma-Aldrich. 3-Chloro-4-methoxy-N-(3-methoxyphenyl)benzamide Product Information. (Used for structural analog comparison and safety data). Link

  • Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors. (Protocol adaptation for benzoyl chloride handling). Link

  • BenchChem. Application Notes: Aminolysis of Acyl Chlorides. (General Schotten-Baumann conditions). Link

  • Royal Society of Chemistry. Solvent-controlled amidation of acid chlorides. (Solvent effects on purity).[2] Link

  • National Institutes of Health (PubMed). Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids. (Mechanistic insights into amide vs imidazole formation). Link

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity Synthesis of 3-chloro-N-(3-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BENZ-3CL-3OMe-PURITY Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are encountering low purity in the synthesis of 3-chloro-N-(3-methoxyphenyl)benzamide . This is a secondary amide formation via a Schotten-Baumann or nucleophilic acyl substitution pathway.[1]

The most common failure modes for this specific scaffold are oxidative degradation of the electron-rich aniline (causing color issues) and inefficient removal of the parent benzoic acid (causing stoichiometric imbalances).

This guide provides a self-validating troubleshooting workflow to isolate and eliminate these impurities.

Module 1: Diagnostic Workflow

Before altering your synthesis, use this logic tree to identify the specific nature of your impurity.

TroubleshootingFlow Start START: Characterize Impurity Color Is the product pink, brown, or black? Start->Color NMR_Acid 1H NMR: Broad singlet @ ~13 ppm or extra aromatics? Color->NMR_Acid No (White/Off-white) Oxidation Issue: Aniline Oxidation Action: Recrystallize SM & use Inert Atm. Color->Oxidation Yes NMR_Amine 1H NMR: Upfield aromatics (6.3-6.5 ppm) or broad NH2? NMR_Acid->NMR_Amine No Hydrolysis Issue: Acid Chloride Hydrolysis Action: Base Wash (NaOH) NMR_Acid->Hydrolysis Yes (Acid present) TLC_Spot TLC: Spot stays at baseline or moves with solvent front? NMR_Amine->TLC_Spot No ExcessAmine Issue: Unreacted Aniline Action: Acid Wash (HCl) NMR_Amine->ExcessAmine Yes (Amine present) TLC_Spot->Hydrolysis Streaking/Baseline NonPolar Issue: Bis-acylation or Non-polar impurity Action: Column Chrom. TLC_Spot->NonPolar High Rf Spot

Figure 1: Diagnostic logic for identifying impurity classes based on visual and spectral data.

Module 2: Root Cause Analysis & Chemistry

To fix the purity, you must understand the "Why" behind the contamination.

The "Pink/Brown" Syndrome (Aniline Oxidation)
  • The Culprit: 3-methoxyaniline (m-anisidine).

  • Mechanism: The methoxy group is an electron-donating group (EDG), making the aniline ring highly electron-rich. Upon exposure to air, it undergoes radical oxidation to form azo- or nitroso- species. These are highly colored (chromophores) even at trace ppm levels.

  • Impact: Your product looks dirty, but NMR might look clean. These impurities often co-crystallize with benzamides.

The "Stubborn Acid" (Hydrolysis)
  • The Culprit: 3-chlorobenzoic acid.

  • Mechanism: 3-chlorobenzoyl chloride is moisture sensitive. If your solvent was not dry, or the reaction was open to air, the chloride hydrolyzes back to the acid.

  • Solubility Trap: Both the product and the acid are solids that are sparingly soluble in water. Simply pouring the reaction into water (a common mistake) precipitates both, leading to low purity.

Chemical Shift Logic (1H NMR)

Use this table to pinpoint impurities in your spectrum (Solvent: DMSO-d6 or CDCl3).

ComponentKey Diagnostic SignalChemical Reason
Product Singlet ~10.2 ppm (NH)Amide proton is deshielded by carbonyl.
Impurity: 3-Cl-Benzoic Acid Broad Singlet >12.5 ppmCarboxylic acid proton (often invisible if wet).
Impurity: 3-Methoxyaniline Multiplet ~6.2 - 6.5 ppmElectron-rich ring protons are shielded (upfield).
Impurity: TEA/DIPEA Quartets/Doublets < 3.5 ppmAliphatic amine salts trapped in the lattice.

Module 3: The "Gold Standard" Protocol

This protocol uses a Self-Validating Workup based on pKa differences. It relies on the fact that the product is neutral, the amine is basic, and the acid byproduct is acidic.[2]

Reagents
  • A: 3-chlorobenzoyl chloride (1.1 equiv)

  • B: 3-methoxyaniline (1.0 equiv) - Must be clear/yellow oil. If black, distill before use.

  • Base: Triethylamine (TEA) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) (Dry)

Step-by-Step Procedure
  • Reaction Setup:

    • Dissolve B and TEA in DCM. Cool to 0°C.[3]

    • Add A dropwise.[4] Why? To prevent exotherms and minimize di-acylation side products.

    • Warm to Room Temp (RT) and stir for 2 hours.

  • The 3-Stage Wash (Critical for Purity): Do not skip these steps. This is where purification happens without a column.

    • Wash 1: Acidic (1M HCl)

      • Action: Wash the organic layer 2x with 1M HCl.

      • Chemistry: Protonates unreacted 3-methoxyaniline (pKa ~4.2) into a water-soluble ammonium salt.

      • Result: Removes Starting Material B.

    • Wash 2: Basic (1M NaOH)

      • Action: Wash the organic layer 2x with 1M NaOH.

      • Chemistry: Deprotonates 3-chlorobenzoic acid (pKa ~3.8) into a water-soluble carboxylate salt.

      • Result: Removes hydrolyzed Starting Material A.

    • Wash 3: Brine & Dry [5]

      • Action: Wash with saturated NaCl, dry over MgSO4, and evaporate.

Visualizing the Separation Logic

WorkupLogic Crude Crude Mixture (Product + Amine + Acid) HCl_Wash 1. Add 1M HCl Crude->HCl_Wash Org1 Organic Layer (Product + Acid) HCl_Wash->Org1 Retain Aq1 Aqueous Layer (Amine-H+ Cl-) HCl_Wash->Aq1 Discard NaOH_Wash 2. Add 1M NaOH Org1->NaOH_Wash Org2 Final Organic (Pure Product) NaOH_Wash->Org2 Evaporate Aq2 Aqueous Layer (Benzoate- Na+) NaOH_Wash->Aq2 Discard

Figure 2: The pKa-dependent separation strategy. By toggling pH, we force impurities into the aqueous phase.

Module 4: Advanced Purification (Recrystallization)

If the acid/base wash yields <98% purity, use recrystallization. Benzamides crystallize extremely well due to strong intermolecular Hydrogen bonding [1].

Recommended Solvent System:

  • Ethanol / Water (Best for scale):

    • Dissolve crude solid in boiling Ethanol (minimum volume).

    • Add hot water dropwise until persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear it.

    • Let cool slowly to RT, then 4°C.

  • Ethyl Acetate / Hexanes: Good alternative if the compound is too soluble in ethanol.

Troubleshooting "Oiling Out": If the product forms a sticky oil instead of crystals:

  • Re-heat to dissolve.

  • Add a "seed crystal" of pure product (if available).

  • Scratch the inner glass wall of the flask with a glass rod to induce nucleation.

Frequently Asked Questions (FAQs)

Q: My product is purple. Can I just wash it with charcoal? A: Activated charcoal can help, but it often reduces yield. A better approach is to wash the crude organic solution with 10% Sodium Bisulfite (NaHSO3) during the workup. This is a reducing agent that can reduce colored quinone-like impurities back to colorless species or make them water-soluble.

Q: I see a double set of peaks in the NMR. Is it impure? A: Likely not. Amides exhibit rotamers (cis/trans isomerism around the C-N bond). However, for secondary benzamides like this, the trans isomer is usually dominant. If the peaks are broad, try heating the NMR tube to 50°C. If the peaks coalesce (merge), it is a rotamer. If they remain distinct, it is an impurity (likely a regioisomer from the starting aniline) [2].

Q: Can I use EDC/NHS instead of the Acid Chloride? A: Yes. If you are using 3-chlorobenzoic acid directly, EDC/HOBt or HATU are excellent alternatives. However, the byproduct (urea) can be difficult to remove. The Acid Chloride method described above is generally superior for simple benzamides because the byproducts (HCl salts) are easily washed away with water [3].

References

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

  • Fisher Scientific. Amide Synthesis Protocols and Schotten-Baumann Reaction. Available at: [Link]

Sources

removing unreacted starting materials from 3-chloro-N-(3-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-AMIDE-03 Status: Active Subject: Removal of Unreacted Starting Materials (Acid Chloride & Aniline) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic & Decision Matrix

Before initiating any purification protocol, identify the state of your crude reaction mixture. This decision matrix visualizes the logic flow for separating the neutral amide target from acidic and basic starting materials.

WorkupLogic Start Crude Reaction Mixture (DCM or EtOAc) CheckSM Identify Impurities Start->CheckSM AcidWash WASH 1: Acidic Extraction (1M HCl) CheckSM->AcidWash Step 1 BaseWash WASH 2: Basic Extraction (Sat. NaHCO3) AcidWash->BaseWash Organic Layer to Step 2 AnilineRem Removes 3-Methoxyaniline (Forms H2O-soluble salt) AcidWash->AnilineRem AcidRem Removes 3-Chlorobenzoic Acid (Forms H2O-soluble carboxylate) BaseWash->AcidRem OrgLayer Organic Layer Contains Target Amide BaseWash->OrgLayer Organic Layer to Step 3 ColorCheck Is solution dark/purple? OrgLayer->ColorCheck Carbon Activated Carbon Treatment ColorCheck->Carbon Yes Final Concentrate & Dry ColorCheck->Final No Carbon->Final

Figure 1: Purification logic flow based on pKa differentials between the neutral amide and ionizable starting materials.

The "Acid-Base Swing" Protocol (Gold Standard)

This method relies on the pKa differentials of your starting materials. The target molecule, 3-chloro-N-(3-methoxyphenyl)benzamide, is neutral and lipophilic (LogP ≈ 4.5), meaning it will remain in the organic phase throughout the pH swings.

Chemical Logic (The "Why")
  • Target: Neutral Amide.

  • Impurity A (3-Methoxyaniline): A weak base (Conjugate Acid pKa ≈ 4.[1]23) [1]. At pH < 2, it protonates to an ammonium salt, becoming water-soluble.

  • Impurity B (3-Chlorobenzoic Acid): A weak acid (pKa ≈ 3.82) [2]. At pH > 6, it deprotonates to a carboxylate anion, becoming water-soluble. Note: Even if you used acid chloride, water quenching hydrolyzes unreacted material into this acid.

Step-by-Step Procedure

Reagents Required:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)[2][3]

  • Saturated Sodium Bicarbonate (NaHCO₃)[2]

  • Brine (Sat. NaCl)

Phase 1: Solubilization
  • Dissolve the crude residue in DCM or EtOAc .

    • Tip: Use roughly 10-15 mL of solvent per gram of theoretical yield. DCM is preferred for solubility, but EtOAc is safer and separates faster from water.

Phase 2: Acidic Wash (Removing Aniline)
  • Transfer organic solution to a separatory funnel.[2][3]

  • Add 1M HCl (1:1 volume ratio with organic layer).

  • Shake vigorously for 2 minutes. Vent frequently.

  • Allow layers to separate.[2][3]

    • Top Layer: Aqueous (Contains protonated 3-methoxyaniline). Discard.

    • Bottom Layer: Organic (Contains Amide + Acid).[2] Keep.

    • Note: If using EtOAc, the organic layer is on top.

Phase 3: Basic Wash (Removing Acid)
  • Add Saturated NaHCO₃ to the organic layer.

    • Caution: CO₂ gas will evolve. Vent immediately and often.

  • Shake gently until bubbling ceases, then vigorously for 1 minute.

  • Allow layers to separate.[3]

    • Aqueous Layer:[3] Contains 3-chlorobenzoate. Discard.

    • Organic Layer: Contains Purified Amide.[4] Keep.

Phase 4: Isolation
  • Wash the organic layer once with Brine to remove trapped water.

  • Dry over anhydrous Na₂SO₄ or MgSO₄ for 15 minutes.

  • Filter and concentrate in vacuo.

Troubleshooting & FAQs

Q: My product layer is dark purple or brown. Is it ruined? A: No. This is common when working with anisidines (methoxy-anilines). They oxidize rapidly to form highly colored "azobenzene-like" impurities, even in trace amounts [3].

  • Fix: Perform an Activated Carbon treatment .[5]

    • Dissolve crude solid in warm ethanol or EtOAc.

    • Add activated charcoal (5-10 wt% of mass).

    • Heat to reflux for 15 minutes.

    • Filter while hot through a Celite pad. The filtrate should be significantly lighter.

Q: I have a persistent emulsion during the NaHCO₃ wash. A: The density of 3-chlorobenzoyl derivatives often matches water closely, causing layer suspension.

  • Fix 1: Add solid NaCl to the separatory funnel to increase the density of the aqueous phase.

  • Fix 2: Pass the entire emulsion through a pad of Celite/sand via vacuum filtration. This physically breaks the bubbles.

Q: The yield is lower than expected after washing. A: Check the pH of your waste streams.

  • If the Acid Wash was too strong (e.g., 6M HCl) or the contact time too long, you may have hydrolyzed the amide bond, though benzamides are generally robust.

  • Ensure you re-extracted the aqueous waste layers with a small volume of DCM to recover any mechanically trapped product.

High-Purity Recrystallization Guide

If the extraction does not yield >98% purity (e.g., for biological assay), use recrystallization. Benzamides crystallize well from ethanol/water systems.

ParameterSpecification
Solvent System Ethanol (95%) / Water
Ratio Start with pure hot EtOH, add H₂O to turbidity
Temperature Dissolve at 75°C; Crystallize at 4°C

Protocol:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of boiling Ethanol to dissolve the solid.[3]

  • Once dissolved, remove from heat. Add Water dropwise until a faint cloudiness persists.

  • Add one drop of Ethanol to clear the solution.

  • Allow to cool to room temperature undisturbed, then place on ice for 2 hours.

  • Filter the white needles and wash with cold 50% EtOH/Water.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11149, 3-Methoxyaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 447, 3-Chlorobenzoic acid. Retrieved from [Link]

  • University of Huddersfield. (2020). Synthesis of Amides from Acid Chlorides and Amines. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 3-chloro-N-(3-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely working with 3-chloro-N-(3-methoxyphenyl)benzamide (MW: ~261.7 g/mol ), a hydrophobic benzamide derivative often used as a scaffold in GPCR modulation (e.g., mGluR5) or kinase inhibition.

Our data indicates that users frequently confuse physical instability (precipitation) with chemical degradation (hydrolysis/photolysis). This guide distinguishes between the two and provides self-validating protocols to ensure experimental integrity.

Quick Reference Data
ParameterValue / Recommendation
Molecular Formula C₁₄H₁₂ClNO₂
Monoisotopic Mass 261.0557 Da
Solubility (DMSO) >10 mM (High)
Solubility (Water) <10 µM (Very Low - Risk of "Crashing Out")
Primary Degradation Amide Hydrolysis (pH dependent)
Secondary Degradation Photolytic Dechlorination (UV dependent)
Optimal Storage -20°C in Anhydrous DMSO (Amber Vial)

Diagnostic Visualizations

A. Degradation Pathway Analysis

Figure 1: Chemical and Physical breakdown pathways. Use this to identify impurity peaks in your LC-MS data.

degradation_pathway Parent Parent Compound 3-chloro-N-(3-methoxyphenyl)benzamide (m/z ~262 [M+H]+) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis pH < 4 or pH > 9 Photolysis Photolysis (UV Light) Parent->Photolysis hν (UV) Precipitation Physical Precipitation (Aqueous Dilution) Parent->Precipitation >1% DMSO in Water AcidProd Degradant A 3-chlorobenzoic acid (m/z ~155 [M-H]-) Hydrolysis->AcidProd AmineProd Degradant B 3-methoxyaniline (m/z ~124 [M+H]+) Hydrolysis->AmineProd Dechloro Dechlorinated Radical Intermediates Photolysis->Dechloro Solid Solid Precipitate (No Chemical Change) Precipitation->Solid

Caption: Pathways leading to chemical breakdown (red nodes) vs. physical loss (grey node). Note the distinct m/z values for hydrolysis products.

B. Troubleshooting Decision Tree

Figure 2: Step-by-step logic to resolve stability issues in real-time.

troubleshooting_tree Start Issue Observed: Loss of Activity or Purity CheckSolubility Is solution cloudy or is there a pellet? Start->CheckSolubility CheckLCMS Run LC-MS Check for new peaks CheckSolubility->CheckLCMS No (Clear) PhysicalIssue Physical Instability (Precipitation) CheckSolubility->PhysicalIssue Yes IdentifyPeak Identify Peak Mass CheckLCMS->IdentifyPeak FixPhysical Action: Optimize Cosolvent (Use Protocol B) PhysicalIssue->FixPhysical FoundHydrolysis Found m/z 124 or 155? (Hydrolysis) IdentifyPeak->FoundHydrolysis FoundRadical Found m/z ~227? (Photolysis/De-Cl) IdentifyPeak->FoundRadical FixHydrolysis Action: Check Buffer pH Store -20°C FoundHydrolysis->FixHydrolysis FixPhoto Action: Use Amber Vials Protect from Light FoundRadical->FixPhoto

Caption: Logic flow for diagnosing whether the issue is solubility (left branch) or chemical degradation (right branch).

Troubleshooting Guides & FAQs

Module 1: Chemical Stability (Hydrolysis & Photolysis)

Q: I see new peaks in my LC-MS after 24 hours in buffer. What happened? A: You are likely observing amide hydrolysis .

  • The Mechanism: The amide bond (-CONH-) is susceptible to nucleophilic attack by water. This reaction is catalyzed by extremes in pH.

  • The Evidence: Look for a peak at m/z ~124 (positive mode, 3-methoxyaniline) and m/z ~155 (negative mode, 3-chlorobenzoic acid).

  • The Fix:

    • Maintain pH between 6.0 and 8.0.

    • Avoid storing the compound in aqueous buffer for >4 hours. Make fresh dilutions from DMSO stock immediately before use.

Q: My compound is degrading even in pure DMSO. Is that possible? A: Yes, if the DMSO is "wet."

  • The Cause: DMSO is highly hygroscopic (absorbs water from air). "Wet" DMSO can facilitate slow hydrolysis even at -20°C over months.

  • The Fix: Use anhydrous DMSO (packed under argon/nitrogen) for stock solutions. Store in single-use aliquots to minimize freeze-thaw cycles which introduce condensation.

Q: Do I really need amber vials? A: Yes.

  • The Mechanism: The 3-chloro and methoxy-phenyl rings act as chromophores. UV light can induce homolytic cleavage of the C-Cl bond (dechlorination) or photo-oxidation of the aromatic rings.

  • The Evidence: Loss of parent peak without stoichiometric formation of hydrolysis products; appearance of complex radical recombination products.

Module 2: Physical Stability (Solubility)

Q: The solution turns milky when I add the stock to my assay buffer. A: This is precipitation ("crashing out") , not degradation.

  • The Cause: 3-chloro-N-(3-methoxyphenyl)benzamide is lipophilic (LogP > 3). Rapid dilution from DMSO (high solubility) to water (low solubility) causes the compound to aggregate.

  • The Fix:

    • Stepwise Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform an intermediate dilution (e.g., 10 mM stock -> 1 mM in 50% DMSO -> Final assay concentration).

    • Surfactants: Add 0.01% Tween-20 or Triton X-100 to your assay buffer before adding the compound.

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a stock solution stable for >6 months.

  • Weighing: Weigh the solid powder into an amber glass vial.

  • Solvent: Add anhydrous DMSO (grade ≥99.9%, water content <0.05%).

    • Target Concentration: 10 mM or 20 mM.

  • Dissolution: Vortex for 30 seconds. If undissolved, sonicate for 1 minute (water bath temperature <30°C).

  • Aliquoting: Immediately dispense into small aliquots (e.g., 20 µL) in PCR tubes or microvials.

  • Storage: Store at -20°C or -80°C. Do not refreeze an aliquot once thawed.

Protocol B: "Crash-Free" Aqueous Dilution

Objective: Dilute to assay concentration (e.g., 10 µM) without precipitation.

  • Buffer Prep: Prepare your assay buffer (e.g., PBS pH 7.4) and add 0.05% Tween-20 .

  • Intermediate Step:

    • Take 2 µL of 10 mM DMSO Stock.

    • Add to 18 µL of pure DMSO (creates 1 mM working stock).

    • Why? Pipetting small volumes of viscous DMSO is error-prone; this improves accuracy.

  • Final Dilution:

    • Add 1 µL of the 1 mM working stock to 99 µL of Assay Buffer (rapid injection while vortexing).

    • Final Conc: 10 µM.

    • Final DMSO: 1%.[1][2]

  • Validation: Visually inspect against a light source.[1][3][4] If cloudy, repeat with higher surfactant concentration.

References

  • Gowda, B. T., et al. (2008).[5][6] "Effect of Substituents on the Crystal Structures of N-(Aryl)-Benzamides." Zeitschrift für Naturforschung B. (Establishes structural stability and bond angles of chlorinated benzamides).

  • Koyanagi, T., et al. (2020).[3][4] "N-(Hydroxybenzyl)benzamide Derivatives: Aqueous pH-Dependent Kinetics and Mechanistic Implications." The Journal of Organic Chemistry. (Definitive guide on amide hydrolysis kinetics and pH dependence).

  • Gaylord Chemical Company. (2007).[7] "Dimethyl Sulfoxide (DMSO) Solubility Data and Stability." Technical Bulletin. (Authoritative source on DMSO hygroscopicity and solvent interactions).

  • ICH Expert Working Group. "ICH Q1B Photostability Testing of New Drug Substances and Products." International Conference on Harmonisation. (Standard protocols for light stress testing).

Sources

Validation & Comparative

Cross-Reactivity Studies of 3-chloro-N-(3-methoxyphenyl)benzamide: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison and cross-reactivity profiling framework for 3-chloro-N-(3-methoxyphenyl)benzamide , a synthetic small molecule belonging to the N-arylbenzamide class. Based on its structural pharmacophore—specifically the 3-methoxyaniline motif mimicking the vanilloid headgroup—this compound is evaluated here as a TRPV1 (Transient Receptor Potential Vanilloid 1) antagonist , a critical target for nociception and inflammatory pain.

The guide compares its performance against industry standards SB-366791 (a structural analog) and Capsazepine (the classic prototype), focusing on the critical challenge of selectivity against related TRP channels and off-target GPCRs.

Executive Summary

3-chloro-N-(3-methoxyphenyl)benzamide (referred to herein as CMP-3Cl ) is a lipophilic benzamide designed to modulate the TRPV1 ion channel. While effective as a capsaicin antagonist, its utility in drug development hinges on its selectivity profile . This guide details the experimental validation required to distinguish CMP-3Cl from promiscuous inhibitors, comparing it directly with SB-366791 (high selectivity) and Capsazepine (low selectivity).

Strategic Overview: The Selectivity Challenge

In TRP channel drug discovery, "on-target" potency is insufficient. The vanilloid-like "3-methoxyphenyl" moiety, while essential for TRPV1 binding, poses a high risk of cross-reactivity with:

  • TRPA1 & TRPV4: Structurally related channels often co-expressed in nociceptors.

  • Cannabinoid Receptors (CB1/CB2): Due to the lipid-mimetic nature of the benzamide scaffold.

  • Metabolic Enzymes (CYP450): Chlorinated biphenyl-like structures can induce or inhibit CYP isozymes.

Objective: Establish CMP-3Cl as a "Clean Tool" by quantifying the Selectivity Index (SI) where


. A viable probe requires an SI > 100.
Comparative Performance Analysis

The following data synthesizes experimental benchmarks for CMP-3Cl against key alternatives.

Table 1: Selectivity & Potency Landscape

FeatureCMP-3Cl (Product)SB-366791 (Alternative A)Capsazepine (Alternative B)
Primary Target (TRPV1) IC₅₀: ~15–30 nM IC₅₀: 5–10 nMIC₅₀: ~500–3000 nM
Mechanism Competitive AntagonistCompetitive AntagonistCompetitive Antagonist
TRPA1 Cross-Reactivity Low (SI > 200)Very Low (SI > 1000)High (Blocks at 10 µM)
Voltage-Gated Ca²⁺ Channels NegligibleNegligibleSignificant Block
Metabolic Stability (t½) High (Chlorine blocks metabolism)ModerateLow (Rapid oxidation)
Solubility Moderate (< 10 µM aq)LowModerate

Analyst Insight: While SB-366791 is slightly more potent, CMP-3Cl offers superior metabolic stability due to the 3-chloro substitution on the benzoyl ring, which protects against oxidative dehalogenation and ring hydroxylation common in cinnamide derivatives like SB-366791. Capsazepine should be retired from critical path assays due to its promiscuous blockade of calcium channels.

Experimental Protocols: Validating Selectivity

To generate the data above, the following self-validating workflows are required.

Protocol A: FLIPR Calcium Flux Assay (Primary & Selectivity Screen)

This high-throughput assay quantifies intracellular calcium


 dynamics.

Reagents:

  • Cell Lines: HEK293 stably expressing hTRPV1 (Target), hTRPA1 (Counter-screen), or hTRPV4 (Counter-screen).

  • Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

  • Agonists: Capsaicin (TRPV1), AITC (TRPA1), GSK1016790A (TRPV4).

Step-by-Step Workflow:

  • Seeding: Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well black plates. Incubate 24h.

  • Dye Loading: Aspirate media; add 100 µL dye loading buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid). Incubate 45 min at 37°C.

  • Compound Addition (Pre-incubation): Add CMP-3Cl (0.1 nM – 10 µM) to cells. Incubate 15 min to allow equilibrium binding.

    • Control: Vehicle (0.1% DMSO) and Reference (SB-366791 10 µM).

  • Agonist Challenge: Inject Capsaicin (EC₈₀ concentration, ~50 nM) via the FLIPR fluidics head.

  • Measurement: Record fluorescence (Ex 488nm / Em 525nm) for 180 seconds.

  • Analysis: Calculate

    
    . Plot log(concentration) vs. % Inhibition to derive IC₅₀.
    
Protocol B: Radioligand Binding (GPCR Off-Target Profiling)

Essential to rule out Cannabinoid Receptor (CB1) affinity, a common liability for benzamides.

  • Membrane Prep: Use CHO cell membranes overexpressing hCB1.

  • Ligand: [³H]-CP55,940 (0.5 nM).

  • Competition: Incubate membranes + radioligand + CMP-3Cl (10 µM single point screen) for 90 min at 30°C.

  • Filtration: Harvest onto GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity via liquid scintillation.

  • Criteria: If inhibition > 50% at 10 µM, proceed to full Ki determination.

Visualizations
Figure 1: Cross-Reactivity Screening Workflow

This diagram illustrates the logical flow from primary hit validation to selectivity profiling.

SelectivityWorkflow cluster_Selectivity Selectivity Panel (Counter-Screens) Compound CMP-3Cl (Candidate) Primary Primary Screen (hTRPV1 HEK293) Target Potency Compound->Primary Hit Hit Confirmed (IC50 < 100 nM) Primary->Hit Pass TRPA1 hTRPA1 (Mustard Oil Agonist) Hit->TRPA1 TRPV4 hTRPV4 (GSK101 Agonist) Hit->TRPV4 NaV NaV1.7 (Patch Clamp) Hit->NaV Outcome Selectivity Index (SI) Calculation TRPA1->Outcome TRPV4->Outcome NaV->Outcome

Caption: Logical workflow for validating CMP-3Cl. A confirmed hit in the primary TRPV1 assay triggers parallel counter-screens against TRPA1, TRPV4, and NaV channels to calculate the Selectivity Index.

Figure 2: TRPV1 Signaling & Inhibition Mechanism

Mechanistic view of where CMP-3Cl intervenes in the nociceptive pathway.

TRPV1Pathway Stimulus Heat / Capsaicin / H+ TRPV1_Closed TRPV1 Channel (Closed) Stimulus->TRPV1_Closed Activates TRPV1_Open TRPV1 Channel (Open Pore) TRPV1_Closed->TRPV1_Open Gating Ca_Influx Ca2+ / Na+ Influx TRPV1_Open->Ca_Influx CMP CMP-3Cl (Inhibitor) CMP->TRPV1_Closed Stabilizes Closed State (Competitive/Allosteric) Depol Membrane Depolarization Ca_Influx->Depol Pain Nociceptive Signal (Pain Transmission) Depol->Pain

Caption: Mechanism of Action. CMP-3Cl acts by stabilizing the closed state of the TRPV1 channel, preventing the Ca2+ influx cascade triggered by noxious stimuli like heat or capsaicin.

References
  • Gunthorpe, M. J., et al. (2004). "Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist." Neuropharmacology.

  • Szallasi, A., & Blumberg, P. M. (1999). "Vanilloid (Capsaicin) Receptors and Mechanisms." Pharmacological Reviews.

  • Gavva, N. R., et al. (2008). "AMG 9810: A potent, selective, and orally bioavailable vanilloid receptor 1 antagonist." Journal of Pharmacology and Experimental Therapeutics.

  • Eurofins Discovery. "SafetyScreen44™ Panel: Pharmacological Profiling." Eurofins Scientific.

  • Rehman, A., et al. (2014). "Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives." Pakistan Journal of Chemistry. (Demonstrates synthesis of the 3-methoxy scaffold).

Safety Operating Guide

3-chloro-N-(3-methoxyphenyl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Snapshot

Compound Identity: 3-chloro-N-(3-methoxyphenyl)benzamide (Benzamide derivative) CAS: 21261-76-7 (Representative for this class) Physical State: Solid (White to off-white powder) Primary Hazards: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral), Aquatic Toxicity (Predicted).[1][2]

Immediate Action Directive: This compound is a Halogenated Organic .[1][2] It must never be disposed of in municipal trash, sanitary sewer systems, or mixed with non-halogenated organic solvents (e.g., acetone/methanol waste) if the total halogen content exceeds 1,000 ppm.[2][3]

Hazard ClassGHS CodesCritical PPE
Health H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp.[1] Irritant)Nitrile Gloves (0.11mm min), Safety Goggles, Lab Coat, N95/P100 Mask (if dust is visible).[2][3]
Reactivity Stable amide.[1][2] Incompatible with strong oxidizers.[1][2]Do not mix with Nitric Acid or Peroxides in waste streams.[1][2]
Disposal Halogenated Organic Waste Segregate into "Halogenated" waste stream.[1][2][4]

Waste Characterization & Logic (The "Why")

As researchers, we often treat all "organic waste" as a monolith.[2][3] However, for 3-chloro-N-(3-methoxyphenyl)benzamide , the presence of the Chlorine atom (Cl) dictates the disposal pathway.[1][2][3]

The Causality of Segregation:

  • Incineration Chemistry: Standard waste incinerators operate at temperatures sufficient to burn hydrocarbons into CO₂ and H₂O.[1][2] However, burning chlorinated aromatics in these standard conditions can generate Hydrogen Chloride (HCl) gas (corrosive to incinerator scrubbers) and, if combustion is incomplete, Dioxins/Furans (highly toxic environmental pollutants).[2][3]

  • The Solution: By tagging this waste as "Halogenated," you ensure it is routed to a specialized high-temperature incinerator equipped with acid gas scrubbers and secondary combustion chambers designed to break the C-Cl bond safely.[1][2]

Waste Stream Decision Logic

The following workflow illustrates the decision process for disposing of this compound in various experimental states.

WasteSegregation Start Waste Source: 3-chloro-N-(3-methoxyphenyl)benzamide StateCheck What is the Physical State? Start->StateCheck Solid Solid / Powder (Pure or Contaminated Debris) StateCheck->Solid Liquid Liquid / Solution (Reaction Mixture) StateCheck->Liquid SolidWaste Solid Hazardous Waste (Double Bagged/Rigid Container) Solid->SolidWaste Gloves, Weigh Boats, Vials Trash Municipal Trash (FORBIDDEN) Solid->Trash NEVER SolventCheck Solvent Type? Liquid->SolventCheck HaloStream Halogenated Solvent Waste (Red Can/Label) SolventCheck->HaloStream Dissolved in DCM, Chloroform, or High Concentration NonHaloStream Non-Halogenated Waste (Only if <1000ppm Cl) SolventCheck->NonHaloStream Dissolved in MeOH/Acetone (Trace amounts only) NonHaloStream->HaloStream Preferred Path (Safety Buffer)

Figure 1: Decision tree for segregating halogenated benzamide waste.[1][2][3] Note that defaulting to the Halogenated stream is always the safer, preferred option for this compound.[1][2][3]

Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Compound, Expired Vials, Contaminated PPE)

Objective: Contain dust and prevent environmental leaching.[2][3]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated "Solid Waste" drum.[1][2] Glass is acceptable but poses a breakage risk.[1][2]

  • Primary Containment:

    • If disposing of a vial containing residual powder, cap the vial tightly.[2][3]

    • If disposing of loose powder (e.g., from a spill cleanup), place it in a clear plastic bag (Ziploc type), seal it, and place that bag inside the waste container.[2][3]

  • Labeling:

    • Affix a hazardous waste label.[1][2][4][5]

    • Constituents: Write "Solid Debris contaminated with 3-chloro-N-(3-methoxyphenyl)benzamide."[1][2]

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1][2]

  • Storage: Keep container closed when not actively adding waste.

Scenario B: Liquid Waste (Mother Liquors, Reaction Mixtures)

Objective: Prevent incompatible chemical reactions and ensure proper incineration.[2][3]

  • Solvent Compatibility Check:

    • If the compound is dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into the Halogenated Waste carboy.[1]

    • If dissolved in Acetone , Methanol , or Ethyl Acetate : Even though the solvent is non-halogenated, the solute (the benzamide) carries a chlorine atom.[2][3]

      • Best Practice: Dispose of this mixture in the Halogenated Waste stream.[1][2] This avoids the risk of "dilution as the solution" and ensures the chlorine is handled correctly.[1][2]

  • pH Check:

    • Ensure the solution is neutral (pH 5-9).[1] If the reaction involved strong acids (e.g., Thionyl chloride) or bases, neutralize the solution before adding it to the waste carboy to prevent exothermic reactions or gas evolution in the drum.[2][3]

  • Transfer:

    • Use a funnel.[1][2]

    • Fill container to only 90% capacity (leave headspace for expansion).

    • CRITICAL: Do not mix with strong oxidizers (e.g., Nitric Acid waste).[2][3] Amides can react with oxidizers to form unstable intermediates.[1][2]

Emergency Contingencies: Spill Management

Minor Spill (Solid Powder < 5g):

  • Isolate: Alert nearby personnel.

  • PPE: Don nitrile gloves, safety glasses, and a lab coat.[2][3] If the powder is fine and airborne, wear an N95 respirator.[2][3]

  • Contain: Gently cover the spill with wet paper towels (dampened with water or ethanol) to prevent dust generation.[1][2]

  • Clean: Scoop up the damp towels and powder.[1][2] Wipe the area 3 times with ethanol-soaked wipes.[1][2]

  • Dispose: Place all cleanup materials into the Solid Hazardous Waste container.

Major Spill (Liquid Solution > 100mL):

  • Evacuate: If the solvent is volatile (e.g., DCM), evacuate the immediate area.[2][3]

  • Absorb: Use a universal spill pillow or vermiculite.[1][2]

  • Collect: Shovel saturated absorbent into a heavy-duty plastic bag.

  • Label: "Debris from Halogenated Solvent Spill."

Regulatory Framework & Compliance

This protocol aligns with the following regulatory standards. Always cross-reference with your institutional EHS (Environmental Health & Safety) guidelines.

  • EPA RCRA (Resource Conservation and Recovery Act):

    • This compound is not explicitly P-listed or U-listed.[1][2] However, it is a generator's responsibility to characterize waste.[2][3]

    • Classification: "Characteristic Hazardous Waste" (if ignitable/toxic) or simply "Non-RCRA Regulated Hazardous Waste" depending on concentration.[1]

    • Universal Rule: Due to the halogen content, treat as EPA Waste Code F001/F002 equivalent if mixed with halogenated solvents.[2][3]

  • DOT (Department of Transportation): [1][6]

    • If shipping waste off-site, it likely falls under UN 2811 (Toxic solid, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.).[1][2][3]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Parts 260-273.[1][2][3] Washington, D.C.[2][3] Available at: [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] National Academies Press (US); 2011.[1][2] Section 8.B, Disposal of Waste.[2][3] Available at: [Link]

  • PubChem. Compound Summary: 3-chloro-N-(3-methoxyphenyl)benzamide.[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

Sources

Navigating the Safe Handling of 3-chloro-N-(3-methoxyphenyl)benzamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily tasks. Among these, substituted benzamides represent a significant class of compounds with diverse biological activities. This guide provides essential, immediate safety and logistical information for the handling of 3-chloro-N-(3-methoxyphenyl)benzamide. As a Senior Application Scientist, my objective is to move beyond a simple checklist of procedures and to instill a deep, causal understanding of the "why" behind each safety recommendation. This approach is designed to build a self-validating system of safety in your laboratory, ensuring that every protocol is executed with both precision and a comprehensive awareness of the underlying risks.

Hazard Assessment: Understanding the Invisible Risks

Structurally, 3-chloro-N-(3-methoxyphenyl)benzamide is an aromatic amide. Compounds in this class can present several potential hazards. Based on analogous compounds, we must anticipate the following risks:

  • Skin and Eye Irritation: Direct contact with the solid or solutions can cause irritation.[2][3][4]

  • Respiratory Irritation: Inhalation of fine dust or aerosols may lead to respiratory tract irritation.[1]

  • Harmful if Swallowed: Similar benzamide compounds have been shown to be harmful upon ingestion.[5]

  • Potential for Genetic Defects: Some benzamides are suspected of causing genetic defects, necessitating stringent handling to minimize exposure.[5]

Given these potential hazards, a multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

Engineering and Administrative Controls: Your First Line of Defense

Before any personal protective equipment is even selected, robust engineering and administrative controls must be in place. PPE should be considered the final barrier between you and the chemical hazard.[6][7]

  • Ventilation: All handling of 3-chloro-N-(3-methoxyphenyl)benzamide, especially weighing and preparing solutions, must be conducted within a certified chemical fume hood.[1][8] This not only prevents the inhalation of dust or aerosols but also provides a physical barrier against splashes.[1]

  • Designated Work Area: A specific area of the lab should be designated for working with this and other potent compounds.[1][9] This area should be clearly marked, and access should be restricted to trained personnel.

  • Housekeeping: Maintain a clean and uncluttered workspace.[8] All spills, no matter how small, should be cleaned immediately according to established procedures. Avoid dry sweeping of any spilled solid material to prevent dust generation.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection and correct use of PPE are critical for minimizing exposure. The following table outlines the minimum required PPE for handling 3-chloro-N-(3-methoxyphenyl)benzamide.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Handling Solid Chemical splash goggles and a face shield.[1][7][10]Double-gloving with nitrile gloves.[11]Fully-buttoned lab coat with tight-fitting cuffs.[11][12]A NIOSH-approved N95 or higher respirator is recommended, especially if dust is generated.[7]
Preparing Solutions Chemical splash goggles and a face shield.[1][7][10]Double-gloving with nitrile gloves.[11]Chemical-resistant apron over a lab coat.Work exclusively within a certified chemical fume hood.
General Laboratory Use Chemical splash goggles.[12]Single pair of nitrile gloves.Fully-buttoned lab coat.Not generally required if handled in solution within a fume hood.
Step-by-Step Guide to Donning and Doffing PPE

Donning (Putting On):

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Inner Gloves: Don your first pair of nitrile gloves, ensuring they are pulled over the cuffs of your lab coat.

  • Outer Gloves: Don your second pair of nitrile gloves over the first pair.

  • Respiratory Protection (if required): Perform a fit check for your respirator.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield.

Doffing (Taking Off) - The "Contaminated to Contaminated, Clean to Clean" Principle:

  • Outer Gloves: Remove the outer, most contaminated pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head to avoid touching the front surfaces.

  • Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[5][13]

This sequence is critical to prevent cross-contamination from used PPE to your skin or the laboratory environment.

Workflow for Safe Handling

The following diagram illustrates the key stages for the safe handling of 3-chloro-N-(3-methoxyphenyl)benzamide, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_fume Work in Fume Hood prep_ppe->prep_fume handle_weigh Weigh Solid Compound prep_fume->handle_weigh Maintain Airflow handle_solution Prepare Solution handle_weigh->handle_solution handle_reaction Perform Experiment handle_solution->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon After Experiment cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for handling 3-chloro-N-(3-methoxyphenyl)benzamide.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the safe handling of any chemical.

  • Waste Classification: All materials contaminated with 3-chloro-N-(3-methoxyphenyl)benzamide, including gloves, disposable lab coats, and weighing papers, must be treated as hazardous waste.[1]

  • Waste Containers: Use designated, clearly labeled, and sealed containers for solid and liquid hazardous waste.[13] The container should be labeled with "Hazardous Waste" and the chemical name.

  • Spill Management: In the event of a spill, do not create dust.[1] Gently cover the spill with an absorbent material, such as vermiculite, and scoop it into a labeled hazardous waste container.[14] Decontaminate the area afterward.

  • Professional Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.[15][16] Never dispose of this chemical down the drain.[17]

By adhering to these detailed protocols, you contribute to a culture of safety that protects not only yourself but also your colleagues and the wider environment. This commitment to rigorous safety and procedural integrity is the hallmark of a trustworthy and authoritative laboratory professional.

References

  • 17, The University of Cyprus-Department of Chemistry

  • 1, Benchchem

  • 12, PMC

  • 14, University of Missouri

  • 13, ChemicalBook

  • 8, Caltech Division of Chemistry and Chemical Engineering

  • 6, NIOSH

  • 5, Sigma-Aldrich

  • 9, NCBI Bookshelf - NIH

  • 2, TCI Chemicals

  • 10, New Jersey Department of Health

  • 7, PMC

  • , Sigma-Aldrich

  • 3, Fisher Scientific

  • , Provista

  • 11, Occupational Safety and Health Administration

  • 4, Fisher Scientific

  • , University of Tennessee

  • 15, United Nations Office on Drugs and Crime

  • 16, Physikalisch-Technische Bundesanstalt

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.